The table below summarizes the core information about Atiprimod.
| Attribute | Description |
|---|---|
| Chemical Class | Azaspirane (cationic amphiphilic compound) [1] |
| Molecular Formula | C22H44N2 [1] [2] |
| Molecular Weight | 336.608 g/mol [1] [2] |
| Originator/Developer | AnorMED (originally GlaxoSmithKline); Callisto Pharmaceuticals; University of Texas M. D. Anderson Cancer Center [1] [3] |
| Highest Development Phase | Discontinued (for multiple myeloma, rheumatoid arthritis, carcinoid tumor, and solid tumors) [3] |
This compound exerts its effects through multiple mechanisms, impacting various cellular processes crucial for cancer cell survival and inflammation.
| Mechanism Category | Specific Targets & Effects |
|---|
| Signaling Pathway Inhibition | • STAT3 Inhibition: Blocks phosphorylation and activation of STAT3, a key protein for cancer cell growth and survival [4] [2] [5]. • IL-6 Signaling: Suppresses the activity of Interleukin-6 (IL-6), a major growth factor for multiple myeloma cells [4] [2] [5]. | | Induction of Cell Death | • Apoptosis Activation: Triggers mitochondrial pathways, leading to caspase-3 and -9 activation, PARP cleavage, and downregulation of anti-apoptotic proteins (Bcl-2, Bcl-XL, Mcl-1) [4] [5] [6]. • AIF Pathway: In mantle cell lymphoma, induces apoptosis primarily through the caspase-independent Apoptosis-Inducing Factor (AIF) pathway [7]. | | Anti-tumor & Anti-inflammatory Effects | • Anti-angiogenesis: Inhibits secretion of Vascular Endothelial Growth Factor (VEGF) and disrupts new blood vessel formation in tumors [1] [6]. • Immunomodulation: Upregulates suppressor cell activity and downregulates various cytokine receptors and adhesion molecules [4] [5]. • Bone Resorption Inhibition: Shown to inhibit osteoclast-induced bone resorption, which is beneficial in diseases like multiple myeloma [4] [5]. |
The following diagram synthesizes findings from multiple studies to illustrate the key signaling pathways modulated by this compound and their consequences on cancer cells.
Summary of this compound's multi-targeted mechanism of action, integrating data from various preclinical studies.
Key preclinical studies established the efficacy of this compound using standardized in vitro and in vivo models. The table below summarizes the experimental approaches and primary findings.
| Study Focus | Cell Lines / Models Used | Key Experimental Methods | Core Findings |
|---|
| Multiple Myeloma (in vitro) [4] [5] | U266-B1, OCI-MY5, MM-1, MM-1R, RPMI-8226 | • Cell proliferation assays (time/dose-response) • Cell cycle analysis (flow cytometry) • Western blot (pSTAT3, caspases, Bcl-2 family) • ELISA (IL-6, IL-6R) | • Inhibited proliferation; G0/G1 cell cycle arrest. • Blocked IL-6-induced STAT3 phosphorylation. • Downregulated Bcl-2, Bcl-XL, Mcl-1. • Activated caspase-3 and induced PARP cleavage. | | Multiple Myeloma (in vivo) [8] | SCID mouse models (subcutaneous, SCID-hu) | • Xenograft models with MM cell lines • SCID-hu model with primary patient MM cells • Gene expression profiling | • Inhibited tumor growth in vivo. • Overcame protective bone marrow microenvironment. • Modulated genes in adhesion, signaling, and apoptosis pathways. | | Mantle Cell Lymphoma [7] | MCL cell lines (e.g., SP53, Mino) and primary cells | • Cell viability and apoptosis assays • Western blot (JNK, Bax, Bad, p-Bcl-2, AIF, cytochrome c) • Use of specific inhibitors (AIF, caspase) | • Induced apoptosis via JNK activation and AIF pathway. • Caspase inhibitors did not block apoptosis; AIF inhibitor did. • Inhibited tumor growth in mouse models. | | Anti-angiogenic Activity [6] | Human Umbilical Vein Endothelial Cells (HUVECs), Chorioallantoic Membrane (CAM) assay | • HUVEC proliferation & migration assays • Cord formation assay • In vivo CAM assay | • Inhibited bFGF- and VEGF-induced proliferation/migration. • Disrupted endothelial cord formation. • Suppressed new blood vessel formation in vivo. |
This compound represents a preclinically validated, multi-targeted agent whose mechanism involves direct inhibition of oncogenic signaling (STAT3), modulation of the tumor microenvironment (IL-6, angiogenesis), and induction of both caspase-dependent and independent apoptosis. Despite its promising preclinical profile across several cancer types, its clinical development has been halted. The extensive mechanistic data on this compound remains valuable for informing the development of future therapeutic agents targeting similar pathways.
Chemical Structure: Atiprimod (C₂₂H₄₄N₂) is a cationic amphiphilic azaspirane (a heterocyclic compound featuring an azaspirodecane structure) [1] [2]. It is orally bioavailable [3] [4].
Primary Mechanism: The principal mechanism involves inhibition of the JAK-STAT3 signaling pathway [5] [6] [4]. This compound blocks the phosphorylation of STAT3, preventing its dimerization, nuclear translocation, and subsequent transcription of pro-survival genes [5] [6] [4]. This occurs through inhibition of upstream kinases like JAK1 and JAK2 [7].
Additional Mechanisms:
The following diagram illustrates the core signaling pathway targeted by this compound and the subsequent cellular outcomes.
Figure 1: this compound inhibits JAK-STAT3 signaling, blocking transcription of pro-survival genes.
The anti-cancer effects of this compound are demonstrated across various cancer types.
Table 1: In Vitro Efficacy of this compound in Hematological Cancers
| Cancer Cell Type | Model / Cell Line | Key Findings | Apoptosis & Caspase Activation | Reference |
|---|---|---|---|---|
| Multiple Myeloma | U266-B1, MM.1S, MM.1R, INA-6 | ↓ p-STAT3, ↓ Bcl-2/Bcl-xL/Mcl-1; G0/G1 cell cycle arrest; overcame stromal protection | Caspase-3 activation, PARP cleavage | [5] [3] [6] |
| Multiple Myeloma | Patient-derived CD138+ cells | Inhibited colony-forming cell proliferation in 5/5 patients | Induced apoptosis | [5] [6] |
| Mantle Cell Lymphoma | Jeko-1, Mino | Induced mitochondrial apoptosis pathway | Caspase-3 and -9 activation | [1] |
Table 2: In Vitro Efficacy, Signaling Effects, and In Vivo Activity | Cancer Cell Type / Model | Key Findings | Signaling Pathway Modulation | | :--- | :--- | :--- | | Drug-Resistant MM | Induced apoptosis in Dox-, Mel-, and Dex-resistant lines; synergy with Dex, Dox, As₂O₃ | Inhibited IL-6 & TNF-α induced NF-κB p65 phosphorylation; ↓ p-Akt | [3] | | Angiogenesis Models | Inhibited VEGF secretion from BMSCs and HUVECs; suppressed in vitro angiogenesis | Not specified | [3] | | In Vivo MM Model | Inhibited human MM cell growth and tumor development in SCID mice | ↓ p-STAT3, ↑ cleaved caspase-3 in tumor tissues | [3] |
For researchers looking to validate these mechanisms, here are methodologies from cited studies.
Table 3: Key Experimental Protocols from Preclinical Studies
| Assay Type | Purpose | Key Protocol Details | Reference |
|---|
| Western Immunoblotting | Detect protein expression and phosphorylation | - Lysis Buffer: 50 mM Tris-HCl, 150 mM NaCl, 1% NP-40, inhibitors.
Development Status: this compound remains an investigational drug [2]. It has been evaluated in Phase I/II clinical trials for multiple myeloma, neuroendocrine carcinomas, and advanced malignancies [2]. Initial development was for rheumatoid arthritis [1].
The Azaspirane Class: this compound is part of a broader class of spirocyclic compounds being explored for oncology.
This compound represents a promising multi-targeted agent in oncology drug development. Its ability to simultaneously inhibit STAT3 signaling, induce apoptosis, and disrupt the tumor microenvironment may help overcome drug resistance. Research continues to explore novel azaspirane derivatives with improved efficacy and selectivity.
Atiprimod is a small molecule inhibitor identified for its activity against Janus kinases, particularly JAK2 and JAK3 [1] [2]. Its preclinical profile shows it is most potent against cells with the constitutively active JAK2V617F mutation, which is a key driver in many myeloproliferative neoplasms (MPNs) [1] [3] [4].
The compound exerts its effects through a multi-faceted mechanism:
The table below summarizes the growth inhibitory effects (IC50 values) of this compound on various cell lines, demonstrating its enhanced efficacy against JAK2-mutant cells [1] [3] [2]:
| Cell Line | JAK Type | IC50 (μM) |
|---|---|---|
| FDCP-EpoR JAK2V617F | Mutant JAK2 | 0.42 |
| SET-2 | JAK2V617F | 0.53 |
| FDCP-EpoR JAK2WT | Wild-type JAK2 | 0.69 |
| CMK | Mutant JAK3 (A572V) | 0.79 |
Beyond cell lines, this compound was significantly more effective at inhibiting the proliferation of peripheral blood hematopoietic progenitors from patients with JAK2V617F-positive polycythemia vera than those from normal individuals (p=0.001) [1] [2]. This effect was paralleled by a decrease in the JAK2V617F mutant allele burden in primary cells [1] [3] [4].
Here are the methodologies for key experiments from the preclinical studies:
Cell Lines and Culture [1]
Growth Inhibition Assay (MTS Assay) [1]
Western Blot Analysis [1]
Analysis of Primary Patient Cells [1] [2]
The following diagram illustrates the JAK-STAT signaling pathway targeted by this compound, based on the described mechanism of action.
> this compound inhibits JAK2 phosphorylation, disrupting the JAK-STAT signaling cascade.
The diagram below outlines the key in vitro and ex vivo experiments used to characterize this compound.
> Flowchart of the key in vitro and ex vivo experiments used to characterize this compound.
The available data strongly supported the clinical testing of this compound for hematologic malignancies driven by JAK2 or JAK3, particularly in JAK2V617F-positive MPNs [1] [2]. However, its current status in clinical development is unclear from these results.
Atiprimod is an orally bio-available small molecule that exhibits a multiplicity of anti-cancer mechanistic activities [1] [2]. Preclinical studies have identified several key molecular targets and pathways, summarized in the table below.
| Mechanism | Observed Effect | Experimental Models |
|---|---|---|
| JAK/STAT Pathway Inhibition | Inhibits phosphorylation of JAK2, JAK3, STAT3, and STAT5; blocks IL-6 signaling [3] [4]. | Multiple myeloma cell lines (U266-B1, OCI-MY5, MM-1, MM-1R) [4]; FDCP-EpoR (murine) cells [3]. |
| Induction of Apoptosis | Activates caspase-3; cleaves PARP; increases turnover of anti-apoptotic XIAP protein; downregulates Bcl-2, Bcl-XL, and Mcl-1 [3] [4]. | Multiple myeloma cell lines (U266-B1) [4]; Human SET-2 and CMK cells [3]. |
| Anti-Proliferative & Cell Cycle Effects | Inhibits cell proliferation; induces G0/G1 cell cycle arrest [4]. | Multiple myeloma cell lines (U266-B1) [4]; Mouse FDCP-EpoR and human SET-2 cells [3]. |
| Cytokine & Growth Factor Modulation | Inhibits secretion of VEGF and IL-6 [2]. | Multiple myeloma cell lines in co-culture with bone marrow stroma cells [4]. |
The following diagram illustrates the core signaling pathways inhibited by this compound and its subsequent pro-apoptotic effects.
Figure 1: this compound inhibits JAK/STAT signaling to induce apoptosis. This compound blocks phosphorylation of JAK2/JAK3 and STAT3, downregulating anti-apoptotic proteins (Bcl-2, XIAP) and leading to caspase-3 activation.
This compound demonstrated potent anti-proliferative and pro-apoptotic effects across a range of hematologic cancer models, with particular efficacy against cells harboring the JAK2V617F mutation [3].
| Cancer Model / Cell Line | Genetic Profile | Key Findings (IC₅₀ / Efficacy) |
|---|---|---|
| FDCP-EpoR Cells [3] | JAK2V617F Mutant | IC₅₀: 0.42 µM; Induced apoptosis; inhibited p-JAK2, p-STAT5, p-AKT [3]. |
| FDCP-EpoR Cells [3] | JAK2 Wild-Type | IC₅₀: 0.69 µM [3]. |
| SET-2 Cells [3] | Human megakaryoblastic leukemia (JAK2V617F) | IC₅₀: 0.53 µM; Induced apoptosis; inhibited downstream signaling [3]. |
| CMK Cells [3] | Human acute megakaryocytic leukemia (JAK3 Mutant) | IC₅₀: 0.79 µM [3]. |
| Primary Patient Cells [3] | JAK2V617F-positive Polycythemia Vera (PV) | Significantly greater inhibition of hematopoietic progenitor proliferation vs. normal cells (p=0.001); decreased JAK2V617F mutant allele burden in colonies [3]. |
| Multiple Myeloma Cell Lines [4] | U266-B1, OCI-MY5, MM-1, MM-1R | Dose- and time-dependent proliferation inhibition; induced G0/G1 cell cycle arrest and apoptosis [4]. |
| Primary Myeloma Cells [4] | From newly diagnosed MM patients | Suppressed myeloma colony-forming cell proliferation in a dose-dependent manner [4]. |
The preclinical studies on this compound employed standard, robust in vitro methodologies. Key experimental protocols are detailed below.
This protocol was used to determine the IC₅₀ values of this compound [3].
This was used to analyze changes in phosphorylation and protein levels following this compound treatment [3] [4].
Multiple complementary methods were used to confirm the induction of apoptosis [3] [4].
The following diagram outlines the general workflow for these key in vitro experiments.
Figure 2: Experimental workflow for key in vitro assays. Cells are treated with this compound, then harvested for viability (MTT) and protein analysis (Western blot) to assess proliferation, apoptosis, and pathway inhibition.
The collective preclinical data strongly supported the clinical investigation of this compound in specific cancer types.
Atiprimod is a novel, orally bioavailable cationic amphiphilic compound (azaspirane) initially recognized for its potent anti-inflammatory properties [1]. Its therapeutic potential has been extensively investigated in oncology, particularly for hematological malignancies and solid tumors, where it demonstrates multifaceted antitumor activity by targeting critical signaling pathways, inducing apoptosis, and overcoming protective microenvironmental influences [1] [2] [3].
This compound exerts its antitumor effects through the modulation of several key cellular signaling pathways and processes, as summarized in the table below.
| Mechanism of Action | Observed Effects | Experimental Models |
|---|---|---|
| STAT3 Signaling Inhibition | Blocks IL-6-induced STAT3 phosphorylation (Tyr705); downregulates Bcl-2, Bcl-XL, and Mcl-1 anti-apoptotic proteins [2] [3]. | Multiple myeloma cell lines (U266-B1, MM-1, OCI-MY5) [2]. |
| Induction of Apoptosis | Activates caspase-3, -7, -9; cleaves PARP; induces Bak, Bax, Bim, and PUMA pro-apoptotic proteins; can trigger caspase-independent apoptosis via AIF [2] [3] [4]. | Multiple myeloma, mantle cell lymphoma, triple-negative breast cancer cells [2] [3] [4]. |
| Cell Cycle Arrest | Induces G0/G1 phase cell cycle arrest [2]. | U266-B1 myeloma cell line [2]. |
| Endoplasmic Reticulum Stress | Activates the PERK/eIF2α/ATF4/CHOP unfolded protein response axis, leading to prolonged ER stress and apoptosis [3]. | MDA-MB-231 and MDA-MB-468 breast cancer cells [3]. |
| Modulation of Tumor Microenvironment | Overcomes IL-6-mediated protection from bone marrow stromal cells; reduces osteoclast numbers; modulates genes in BMP pathways [1] [5]. | SCID-hu mouse models using INA-6 cells and primary MM cells [1]. |
| Gene Expression Modulation | Downregulates genes in adhesion, TGF-β, FGF, Wnt/β-catenin, and IGF1 signaling; upregulates pro-apoptotic and bone development genes [1] [5]. | Gene expression profiling of MM cells [1]. |
The following diagram synthesizes the core signaling pathways through which this compound exerts its antitumor effects, integrating mechanisms identified across multiple cancer types.
Overview of Key Antitumor Mechanisms of this compound
The in vivo efficacy of this compound has been validated in several robust mouse models, demonstrating significant antitumor activity and survival benefits. The table below details the key findings.
| Disease Model | Model Details | Dosing & Regimen | Key Efficacy Findings | Citation |
|---|---|---|---|---|
| Multiple Myeloma | SCID-hu model; primary MM cells | (Establishment of dose via s.c. model) | Significant inhibition of tumor growth in a model mimicking human disease; overcame protective bone marrow milieu [1] [5]. | Leukemia (2007) |
| Multiple Myeloma | SCID-hu model; INA-6 cells | (Establishment of dose via s.c. model) | Confirmed ability to overcome IL-6-mediated protection from bone marrow stromal cells [1]. | Leukemia (2007) |
| Multiple Myeloma | Subcutaneous (s.c.) xenograft | (Dose established in this model) | Confirmed in vivo activity and established an effective dosing regimen [1] [5]. | Leukemia (2007) |
| Mantle Cell Lymphoma | In vivo xenograft model | Oral administration | Significantly inhibited tumor growth and prolonged the survival of tumor-bearing mice [4]. | Blood (2007) |
For researchers seeking to replicate or build upon these findings, here are the detailed methodologies for key experiments cited in the literature.
This protocol evaluates this compound's activity in a physiologically relevant human bone marrow microenvironment [1].
This protocol identifies molecular targets and pathways modulated by this compound [1].
This protocol quantifies the induction of apoptosis by this compound [2] [3].
The collective preclinical data firmly establish this compound as a promising multimodal therapeutic agent. Its ability to simultaneously inhibit oncogenic STAT3 signaling, induce ER stress-mediated apoptosis, and disrupt the protective tumor microenvironment addresses key mechanisms of tumor survival and drug resistance [1] [2] [3]. The efficacy in SCID-hu models is particularly compelling, as it demonstrates activity in a context that closely mimics the human disease niche, which is often a barrier to effective therapy [1] [5].
Atiprimod's effects are mediated through the inhibition of key pro-survival signaling pathways and the induction of apoptosis in malignant cells.
The following diagram illustrates the core signaling pathways inhibited by this compound and the subsequent apoptotic cascade it triggers:
This compound inhibits key pro-survival pathways and triggers mitochondrial apoptosis.
The following tables summarize key quantitative findings from experiments investigating this compound's effects.
Table 1: In Vitro Efficacy in Human Cell Lines
| Cell Line / Type | Cancer Model | Key Findings | IC₅₀ / Effective Concentration | Source |
|---|---|---|---|---|
| U266-B1, OCI-MY5, MM-1, MM-1R | Multiple Myeloma | Time- & dose-dependent proliferation inhibition; G0/G1 cell cycle arrest; apoptosis via caspase-3/PARP cleavage | IC₅₀ range: ~0.5 - 2 μM | [1] [2] [3] |
| MCL Cell Lines & Primary Cells | Mantle Cell Lymphoma | Induced apoptosis via JNK activation, Bax/Bad upregulation, and AIF pathway | Not specified | [4] |
| Patient Marrow Cells | Newly Diagnosed Multiple Myeloma | Suppressed colony-forming cell proliferation | Dose-dependent | [1] |
Table 2: In Vivo Efficacy in Mouse Models
| Mouse Model | Cancer Cells | Dosing Regimen | Treatment Outcome | Source |
|---|---|---|---|---|
| Subcutaneous SCID | OPM1 (Human MM) | 20, 30, 50 mg/kg (i.p., alternate days, 7 days) | 31%, 48%, 55% tumor growth inhibition vs. control | [3] |
| SCID-hu (BM Microenvironment) | INA-6 (Human MM) | 40 mg/kg (i.p., 2 weeks) | 60% reduction in serum human IL-6R level vs. control | [3] [5] |
| SCID-hu (Primary Cells) | Patient MM Cells | 50 mg/kg (i.p., 4 weeks) | Reduction in human IgG & λ light chain levels in mouse serum | [3] |
| Tumor-Bearing Mice | MCL Cells | Not specified | Significant tumor growth inhibition and prolonged survival | [4] |
For researchers looking to replicate or build upon these findings, here is a summary of the key methodologies used in the cited studies.
1. In Vitro Cell Proliferation and Apoptosis Assay (Multiple Myeloma)
2. Gene Expression Profiling
3. In Vivo Efficacy Study (SCID Mouse Model)
This compound's oral bioavailability and well-established safety profile from prior rheumatoid arthritis trials are advantageous for its repurposing as an anti-cancer agent [1] [7]. Its ability to target the tumor microenvironment and overcome resistance conferred by bone marrow stroma is a significant finding [3] [5]. The dual caspase-dependent and caspase-independent apoptotic mechanisms suggest it could be effective against tumors with inherent or acquired resistance to conventional therapies [4].
Atiprimod exerts its effects by inhibiting key signaling pathways that drive cell proliferation and survival.
The tables below summarize key quantitative findings from preclinical studies.
Table 1: Anti-proliferative Activity (IC50) of this compound in Various Cell Lines [1]
| Cell Line | Description | JAK Mutation Status | IC50 (μM) |
|---|---|---|---|
| FDCP-EpoR | Mouse hematopoietic cells | JAK2V617F | 0.42 |
| SET-2 | Human acute megakaryoblastic leukemia | JAK2V617F | 0.53 |
| FDCP-EpoR | Mouse hematopoietic cells | JAK2 Wild-Type | 0.69 |
| CMK | Human acute megakaryocytic leukemia | JAK3 Mutant (A572V) | 0.79 |
Table 2: Effects of this compound on Apoptotic and Signaling Proteins [1] [2] [3]
| Protein | Effect of this compound | Functional Consequence |
|---|---|---|
| Phospho-JAK2 | Inhibition | Suppression of pro-survival signaling |
| Phospho-STAT3 | Inhibition | Blockade of IL-6 mediated survival |
| Caspase-3 | Activation | Execution of apoptosis |
| PARP | Cleavage | Hallmark of apoptosis |
| Bcl-2, Bcl-XL, Mcl-1 | Downregulation | Promotion of apoptotic cell death |
| XIAP | Increased turnover | Loss of apoptosis inhibition |
Here are the methodologies for key experiments cited in the research.
Table 3: Key Experimental Protocols in this compound Studies
| Experiment Type | Protocol Details | Key Reagents & Assays |
|---|
| Cell Growth Inhibition [1] | - Cells cultured in 96-well plates with this compound for 72 hours.
The following diagrams, created using Graphviz DOT language, illustrate the core signaling pathway targeted by this compound and a generalized workflow for key experiments.
This compound mechanism: inhibits JAK-STAT signaling to induce apoptosis.
Experimental workflow for evaluating this compound effects in preclinical studies.
Current evidence strongly supports this compound as a promising therapeutic agent for JAK-STAT-driven hematologic cancers. Its ability to simultaneously inhibit proliferation and induce apoptosis by targeting a key signaling pathway is compelling.
It is crucial to note that the available data is from preclinical studies (in vitro and ex vivo) published around 2005-2010 [1] [2] [3]. For its potential application in drug development, you would need to consult the latest clinical trial data to understand its current development status, safety profile, and efficacy in humans.
Atiprimod is a cationic amphiphilic azaspirane that exerts its anti-angiogenic and anti-proliferative effects through multiple interconnected pathways, primarily by inhibiting key signaling proteins and cytokine production.
| Target/Pathway | Biological Effect | Functional Outcome |
|---|---|---|
| STAT3 Signaling | Inhibits phosphorylation/activation of STAT3; blocks IL-6 signaling cascade [1] [2] [3]. | Induces apoptosis, inhibits cancer cell proliferation [3]. |
| Akt Signaling | Deactivates protein kinase B (Akt) signaling [1] [2]. | Promotes apoptosis, inhibits proliferation, enhances drug sensitivity [2]. |
| Cytokine Secretion | Reduces production of IL-6 and VEGF from cancer and bone marrow stromal cells (BMSCs) [4] [1] [5]. | Disrupts pro-growth signals in tumor microenvironment, inhibits angiogenesis [4] [1]. |
| NF-κB Pathway | Inhibits IκBα and NF-κB p65 phosphorylation triggered by TNF-α [1]. | Suppresses survival and inflammatory pathways in cancer cells [1]. |
| Anti-apoptotic Proteins | Downregulates Bcl-2, Bcl-XL, and Mcl-1 [3]. | Promotes programmed cell death [3]. |
| Direct Anti-angiogenic Effects | Inhibits bFGF/VEGF-induced proliferation & migration of HUVECs; disrupts cord formation & new blood vessel growth in vivo [4]. | Directly blocks the formation of new tumor blood vessels [4]. |
The following diagram illustrates how these pathways interact to inhibit angiogenesis and promote cancer cell death.
The anti-proliferative and anti-angiogenic effects of this compound have been quantified in various preclinical models, demonstrating its potency across different cancer types.
| Cancer Type / Cell Line | Experimental Model | Key Quantitative Findings |
|---|---|---|
| Broad Cancer Panel | NCI-60 human cancer cell lines [4] | Inhibited proliferation of all cell lines with IC50 in low micromolar (μM) range; metastatic lines more sensitive [4]. |
| Multiple Myeloma | MM.1S, U266, INA-6 cell lines; patient MM cells; SCID mouse model [1] | Induced apoptosis in drug-sensitive/resistant lines; inhibited IL-6 & VEGF secretion from BMSCs; suppressed tumor growth in vivo [1]. |
| Hepatocellular Carcinoma (HCC) | HepG2 AD38 cells (HBV-expressing) [2] | Selectively inhibited proliferation & induced apoptosis via deactivation of constitutively active Akt & STAT3 [2]. |
| Colon Carcinoma | T84 cell line [4] | Induced apoptosis; activated caspase-9 and caspase-3 [4]. |
| Angiogenesis Assays | HUVEC proliferation/migration; chorioallantoic membrane (CAM) assay [4] | Inhibited bFGF/VEGF-induced HUVEC proliferation & migration; suppressed new blood vessel formation in vivo [4]. |
This compound has been evaluated in clinical trials for specific cancers. According to the developer's website (as of the latest available information), this compound has received orphan drug designation and has been in clinical trials for advanced carcinoid cancer (Phase II) and relapsed or refractory multiple myeloma (Phase I/IIa) [5].
The search results, while detailing mechanisms and outcomes, are from studies published between 2004 and 2007. The experimental protocols referenced (e.g., specific reagent concentrations, detailed step-by-step methodologies for MTT, TUNEL, or Western blot assays from these papers) are not current.
For designing contemporary experiments, it is crucial to consult recent peer-reviewed papers or standardized protocol repositories to ensure the use of modern, optimized, and validated methods.
The table below summarizes the key pharmacokinetic (PK) sampling scheme and dosing information from a Phase I study in patients with advanced cancer [1].
| Parameter Category | Details |
|---|---|
| Dosing Schedule | Oral dose once daily for 14 days, followed by 14 days off drug (constituting one 28-day cycle) [1]. |
| Fasting Instructions | No food for at least 2 hours before and 2 hours after dosing. Intake of 1-2 glasses of water (or other clear beverages) was required during this 4-hour window [1]. |
| Baseline PK Sample | Drawn before the first dose administration [1]. |
| Intensive PK Sampling (Day 1) | Multiple blood samples (approx. 0.25 tsp each) at: 0.5, 1, 1.5, 2, 3, 4, 6, and 8 hours after the first dose [1]. |
| Sparse PK Sampling | Additional single blood samples (approx. 0.5 tsp) at 24, 48, and 72 hours after the first dose [1]. |
The referenced study was an open-label, dose-escalation trial designed to identify the maximum tolerated dose (MTD) and evaluate the safety and pharmacokinetics of Atiprimod in patients with advanced cancer [1].
Although not directly part of classical PK, understanding the drug's mechanism and its downstream effects (pharmacodynamics) is crucial for a comprehensive whitepaper. Preclinical studies in multiple myeloma (MM) cell lines have revealed this compound's key mechanisms.
The following diagram illustrates the primary signaling pathway targeted by this compound, as identified in in vitro studies [2].
This compound inhibits the IL-6/JAK/STAT3 signaling pathway, a key driver of myeloma cell survival and proliferation [2].
This compound (2-(3-Diethylaminopropyl)-8,8-dipropyl-2-azaspiro[4.5] decane dimaleate) is an azaspirane-class cationic amphiphilic compound initially developed for its potent anti-inflammatory properties and evaluated in phase I clinical trials for rheumatoid arthritis, where it demonstrated favorable tolerability profiles [1]. The drug has since emerged as a promising candidate for oncotherapeutic applications, particularly in multiple myeloma (MM), a malignant plasma cell disorder accounting for approximately 1% of all cancer-related deaths [1] [2]. Multiple myeloma remains a therapeutic challenge due to the inevitable development of treatment-resistant relapse despite aggressive intervention, creating an urgent need for novel therapeutic agents with alternative mechanisms of action [1].
The scientific rationale for investigating this compound in myeloma stems from its documented effects on key signaling pathways implicated in plasma cell pathogenesis, particularly the interleukin-6 (IL-6) signaling cascade, which represents a critical growth and survival axis for malignant plasma cells in the bone marrow microenvironment [1] [2]. Preclinical evidence indicates that this compound exerts multifaceted antimyeloma activity through coordinated modulation of cell cycle progression, induction of apoptotic pathways, and disruption of essential cytokine signaling networks [1] [3] [2]. This application note provides a comprehensive technical resource for researchers studying this compound's mechanisms and effects in multiple myeloma model systems.
This compound exerts its antiproliferative and pro-apoptotic effects in multiple myeloma cells through coordinated modulation of several critical signaling pathways:
STAT3 Signaling Inhibition: this compound directly inhibits the phosphorylation and activation of STAT3 (Signal Transducer and Activator of Transcription 3), thereby blocking the downstream signaling cascade of IL-6, a cornerstone cytokine for myeloma cell survival and proliferation [1] [3] [2]. This disruption of the IL-6/STAT3 axis represents the primary mechanistic pathway through which this compound undermines myeloma cell viability.
Cell Cycle Regulation: Treatment with this compound results in dose-dependent arrest of the cell cycle at the G0/G1 phase transition, preventing cell cycle progression and limiting the expansion of malignant plasma cell populations [1] [2]. This cell cycle arrest correlates with modulation of cyclin and cyclin-dependent kinase expression patterns.
Mitochondrial Apoptotic Pathway: this compound induces caspase-3-mediated apoptosis through the intrinsic mitochondrial pathway, evidenced by the characteristic cleavage of poly(ADP-ribose) polymerase (PARP), a DNA repair enzyme that serves as a hallmark of apoptotic commitment [1] [2]. This executive caspase activation follows the modulation of Bcl-2 family proteins.
Anti-apoptotic Protein Downregulation: this compound treatment significantly downregulates key anti-apoptotic mediators, including Bcl-2, Bcl-XL, and Mcl-1, thereby reducing the apoptotic threshold and sensitizing myeloma cells to programmed cell death [1] [3] [2]. This coordinate suppression of multiple anti-apoptotic proteins creates a permissive environment for apoptosis induction.
The following diagram illustrates the coordinated molecular mechanisms through which this compound exerts its anti-myeloma effects:
Table 1: Summary of this compound Efficacy in Multiple Myeloma Cell Lines
| Cell Line | Proliferation IC50 (μM) | Cell Cycle Arrest | Apoptosis Induction | STAT3 Inhibition | Key Characteristics |
|---|---|---|---|---|---|
| U266-B1 | ~2-5 μM (time-dependent) | G0/G1 phase blockade | Caspase-3/PARP cleavage | Complete at 2 μM | IL-6-dependent, widely used model |
| MM-1 | ~2-5 μM (time-dependent) | G0/G1 phase blockade | Caspase-3/PARP cleavage | Complete at 2 μM | Glucocorticoid-sensitive |
| MM-1R | ~2-5 μM (time-dependent) | G0/G1 phase blockade | Caspase-3/PARP cleavage | Complete at 2 μM | Dexamethasone-resistant variant |
| OCI-MY5 | ~2-5 μM (time-dependent) | G0/G1 phase blockade | Caspase-3/PARP cleavage | Complete at 2 μM | Representative of aggressive disease |
| Primary Patient Cells (n=5) | Dose-dependent suppression | Not assessed in study | Not directly assessed | Not assessed | Fresh marrow from newly diagnosed patients |
Table 2: Effects of this compound on Key Myeloma Survival Proteins
| Protein Target | Effect of this compound | Functional Significance | Detection Method | Time Course |
|---|---|---|---|---|
| STAT3 phosphorylation | Complete inhibition | Blocks IL-6 signaling cascade | Western blot | Within 2-4 hours |
| Bcl-2 | Significant downregulation | Reduces mitochondrial apoptotic threshold | Western blot | 12-24 hours |
| Bcl-XL | Significant downregulation | Reduces mitochondrial apoptotic threshold | Western blot | 12-24 hours |
| Mcl-1 | Significant downregulation | Critical myeloma survival factor | Western blot | 12-24 hours |
| Caspase-3 | Cleavage and activation | Executes apoptotic program | Western blot, activity assay | 24-48 hours |
| PARP | Characteristic cleavage | Apoptosis hallmark | Western blot | 24-48 hours |
The time- and dose-dependent nature of this compound's anti-proliferative effects underscores the importance of careful experimental timing and concentration optimization across different myeloma models [1] [2]. The consistent activity across both treatment-sensitive and resistant cell lines (including MM-1 and its dexamethasone-resistant variant MM-1R) suggests that this compound may overcome common resistance mechanisms, a valuable characteristic given the tendency of myeloma to develop treatment resistance [1]. Furthermore, the efficacy in primary patient-derived cells demonstrates translational relevance beyond established cell lines [1].
Culture Conditions: Maintain MM cell lines (U266-B1, MM-1, MM-1R, RPMI-8226) in RPMI-1640 medium supplemented with 10% fetal calf serum (FCS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator [1] [2]. Culture OCI-MY5 cells in Iscove's Modified Dulbecco's Medium (IMDM) with 10% FCS under identical conditions [1].
Passaging Protocol: Passage cells every 2-3 days upon reaching densities of 0.8-1.2 × 10^6 cells/mL, maintaining logarithmic growth phase for all experiments. Determine viability using trypan blue exclusion, ensuring >95% viability before experimental use [1] [2].
Stock Solution: Prepare 8 mM this compound stock by dissolving in phosphate-buffered saline (PBS), followed by sterile filtration (0.2 μm filter) [1] [2]. Aliquot and store at -20°C protected from light.
Working Concentrations: Prepare working concentrations immediately before use by diluting in culture medium to achieve final concentrations typically ranging from 1-10 μM based on experimental requirements [1]. Include vehicle-only controls in all experiments.
Experimental Setup: Seed cells in 96-well plates at 5 × 10^4 cells/well in 100 μL complete medium. Add this compound across a concentration gradient (0.1-10 μM) in triplicate for each experimental condition [1].
Proliferation Assessment: Measure proliferation at 24, 48, and 72 hours using MTT assay according to standard protocols [1]. Briefly, add 10 μL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. Solubilize formed formazan crystals with acidified isopropanol and measure absorbance at 570 nm with reference at 630 nm.
Data Analysis: Express results as percentage of vehicle-treated controls and calculate IC50 values using non-linear regression analysis (four-parameter logistic curve) in appropriate statistical software [1].
Cell Processing: Harvest approximately 1 × 10^6 cells after 24-48 hours of this compound treatment, wash with ice-cold PBS, and fix in 70% ethanol at -20°C for at least 2 hours [1].
Staining Procedure: Pellet fixed cells, resuspend in DNA staining solution containing propidium iodide (50 μg/mL), RNase A (100 μg/mL), and 0.1% Triton X-100 in PBS. Incubate for 30 minutes at 37°C protected from light [1].
Flow Cytometry Analysis: Analyze samples using a flow cytometer with a 488 nm excitation laser and collection at >600 nm. Collect a minimum of 10,000 events per sample and analyze cell cycle distribution using appropriate software with Dean-Jett-Fox modeling [1].
Protein Extraction: Harvest cells after 24-48 hours of treatment, wash with PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors [2]. Determine protein concentration using BCA assay.
Western Blot Protocol: Separate 50 μg protein by SDS-PAGE on 12% gels, transfer to nitrocellulose membranes, and block with 5% non-fat milk [2]. Incubate overnight at 4°C with primary antibodies against: cleaved caspase-3, PARP, and β-actin (loading control).
Detection: Incubate with appropriate HRP-conjugated secondary antibodies, develop using enhanced chemiluminescence, and image with a digital capture system [2]. Quantify band intensities using image analysis software.
Stimulation Conditions: Serum-starve cells for 4 hours prior to treatment with this compound (2 μM) for 2-4 hours, followed by stimulation with IL-6 (10-50 ng/mL) for 15 minutes [1] [2].
Western Blot Analysis: Process cells as described in section 4.4.1, using antibodies specific for phospho-STAT3 (Tyr705) and total STAT3 [1] [2]. Normalize phospho-STAT3 levels to total STAT3 for quantitative comparisons.
The following diagram illustrates the key experimental workflows for investigating this compound's effects:
The experimental protocols outlined in this application note support several key research applications for this compound in multiple myeloma investigation:
Mechanistic Studies of STAT3 Signaling: this compound serves as a valuable pharmacological tool for dissecting the role of STAT3 signaling in myeloma pathogenesis and validating STAT3 as a therapeutic target [1] [3] [2]. The reproducible inhibition of STAT3 phosphorylation at concentrations achievable in preclinical models (2 μM) enables clear experimental readouts.
Combination Therapy Screening: The multimodal mechanism of action supports investigation of synergistic drug combinations with conventional myeloma therapies, including proteasome inhibitors (bortezomib), immunomodulatory agents (lenalidomide), and corticosteroids [4]. The ability to overcome dexamethasone resistance in MM-1R cells suggests potential for restoring drug sensitivity in resistant disease [1].
Bone Marrow Microenvironment Modeling: The documented activity of this compound in the presence of bone marrow stromal cells supports its use in more physiologically relevant co-culture systems that better recapitulate the protective tumor microenvironment [1]. This is particularly important given the role of stromal cells in secreting protective factors like IL-6.
Translation to Clinical Development: The phase I/IIa clinical trial in relapsed or refractory multiple myeloma (Protocol #03-412) demonstrated the translational potential of this compound, building on the robust preclinical efficacy data summarized in this application note [5] [6]. Further clinical development may focus on patient populations with documented STAT3 activation or resistance to conventional therapies.
This compound represents a promising multimodal agent with demonstrated efficacy across a panel of multiple myeloma cell lines, including resistant variants and primary patient samples. The comprehensive protocols provided in this application note enable researchers to rigorously investigate this compound's anti-myeloma activities, with particular emphasis on its hallmark inhibition of STAT3 phosphorylation and induction of mitochondrial apoptosis. The consistent dose- and time-dependent response patterns across diverse model systems support the reliability of these experimental approaches for generating reproducible data. As multiple myeloma continues to pose therapeutic challenges due to inevitable relapse and resistance development, agents like this compound that target fundamental survival pathways offer valuable research tools and potential clinical opportunities for overcoming treatment limitations.
Atiprimod is a novel cationic amphiphilic compound that has demonstrated significant anti-neoplastic activity across various hematologic malignancies. Originally developed as an anti-inflammatory agent, this azaspirane compound has shown promising results in preclinical studies for multiple myeloma, myeloproliferative neoplasms (MPNs), and mantle cell lymphoma (MCL). The therapeutic potential of this compound stems from its ability to selectively target key signaling pathways in malignant cells while exhibiting minimal cytotoxicity toward normal lymphocytes, making it an attractive candidate for targeted cancer therapy [1] [2].
The primary molecular mechanism of this compound involves inhibition of the JAK-STAT signaling pathway, particularly through blockade of STAT3 phosphorylation. This pathway is crucial for cell survival and proliferation in many hematologic cancers. This compound has been characterized as a small molecule inhibitor of JAK2 and JAK3 kinases, with particular efficacy against the constitutively active JAK2V617F mutant found in most patients with polycythemia vera and approximately 50% of patients with essential thrombocythemia and primary myelofibrosis [3]. Additionally, this compound modulates the expression of Bcl-2 family proteins, downregulating anti-apoptotic proteins (Bcl-2, Bcl-XL, Mcl-1) while upregulating pro-apoptotic factors (Bax, Bad), resulting in mitochondrial membrane permeabilization and initiation of the apoptotic cascade [1] [2].
Systematic evaluation of this compound's anti-proliferative effects has been conducted across numerous hematologic cancer cell lines, revealing consistent dose-dependent responses. The compound demonstrates variable potency depending on the specific genetic alterations present in different malignancies, with particular efficacy observed in JAK2V617F-positive cells compared to their wild-type counterparts [3].
Table 1: In Vitro Anti-Proliferative Activity of this compound Across Hematologic Malignancy Cell Lines
| Cell Line | Malignancy Type | Genetic Features | IC50 (μM) | References |
|---|---|---|---|---|
| FDCP-EpoR JAK2V617F | Myeloproliferative Neoplasm | JAK2V617F mutation | 0.42 | [3] |
| SET-2 | Acute Megakaryoblastic Leukemia | JAK2V617F mutation | 0.53 | [3] |
| FDCP-EpoR JAK2WT | Myeloproliferative Neoplasm | Wild-type JAK2 | 0.69 | [3] |
| CMK | Acute Megakaryocytic Leukemia | JAK3 A572V mutation | 0.79 | [3] |
| U266-B1 | Multiple Myeloma | IL-6 dependent | 1.5-2.0 | [1] [2] |
| MM-1 | Multiple Myeloma | Dexamethasone sensitive | 1.5-2.0 | [1] [2] |
| OCI-MY5 | Multiple Myeloma | IL-6 independent | 1.5-2.0 | [1] [2] |
| SP53 | Mantle Cell Lymphoma | Unknown | 1.0-2.5 | [4] |
| MINO | Mantle Cell Lymphoma | Unknown | 1.0-2.5 | [4] |
The therapeutic potential of this compound is further evidenced by its selective activity against primary tumor cells from patients while sparing normal lymphocytes. Research has demonstrated that this compound more effectively inhibits the proliferation of peripheral blood hematopoietic progenitors obtained from patients with JAK2V617F-positive polycythemia vera than hematopoietic progenitors from normal individuals (p=0.001) [3]. This selective cytotoxicity represents a significant therapeutic advantage, potentially minimizing adverse effects on normal hematopoiesis during treatment.
Table 2: Apoptotic Pathway Modulation by this compound in Hematologic Malignancies
| Apoptotic Parameter | Effect of this compound | Time Course | Cell Lines Observed | References |
|---|---|---|---|---|
| Mitochondrial Membrane Potential | Heightened | 12-48 hours | FDCP-EpoR JAK2V617F, SET-2 | [3] |
| Caspase-3 Activity | Increased | 24-48 hours | FDCP-EpoR JAK2V617F, U266-B1, MCL lines | [3] [1] [4] |
| PARP Cleavage | Induced | 24-48 hours | FDCP-EpoR JAK2V617F, U266-B1, MCL lines | [3] [1] [4] |
| XIAP Protein | Increased turnover | 24-48 hours | FDCP-EpoR JAK2V617F | [3] |
| Bcl-2 Expression | Downregulated | 24-72 hours | U266-B1, MCL lines | [1] [4] |
| Bcl-XL Expression | Downregulated | 24-72 hours | U266-B1 | [1] [2] |
| Mcl-1 Expression | Downregulated | 24-72 hours | U266-B1 | [1] [2] |
| Bax Expression | Upregulated | 24-72 hours | MCL lines | [4] |
| Cytochrome C Release | Increased | 24-48 hours | MCL lines | [4] |
Cell lines commonly used in this compound apoptosis studies include SET-2 (human acute megakaryoblastic leukemia with JAK2V617F mutation), CMK (human acute megakaryocytic leukemia with JAK3 mutation), U266-B1 (multiple myeloma), and various mantle cell lymphoma lines (SP53, MINO, Grant 519, Jeko-1). These cells are typically maintained in RPMI 1640 medium supplemented with 10-20% fetal calf serum (FCS) at 37°C in a humidified 5% CO2 atmosphere [3] [1] [4].
The anti-proliferative effects of this compound can be quantified using standardized colorimetric assays that measure metabolic activity as a surrogate for cell viability.
Annexin V binding to externalized phosphatidylserine combined with propidium iodide exclusion provides a standardized method for quantifying apoptosis versus necrosis.
Critical Considerations: Include unstained controls, single-stained controls for compensation, and technical replicates. Set appropriate size thresholds to exclude subcellular fragments that may interfere with accurate analysis [5].
The loss of mitochondrial membrane potential (ΔΨm) is an early event in apoptosis that can be detected using the fluorescent probe JC-1.
Proteolytic cleavage of caspase substrates represents a definitive marker of apoptotic progression.
The molecular events in this compound-induced apoptosis involve a coordinated sequence of signaling alterations that can be visualized as a directed network. The following Graphviz diagram illustrates the key pathway components and their relationships:
Diagram 1: this compound-Induced Apoptotic Signaling Pathway. This diagram illustrates the molecular mechanisms through which this compound triggers apoptosis in hematologic malignancies, highlighting key inhibition points (red) and activation events (green).
The comprehensive evaluation of this compound-induced apoptosis requires a multi-faceted experimental approach that integrates complementary methodologies. The following Graphviz diagram outlines a standardized workflow:
Diagram 2: Comprehensive Workflow for Assessing this compound-Induced Apoptosis. This diagram outlines the sequential experimental procedures for evaluating the apoptotic effects of this compound, from initial dose-finding studies to mechanistic confirmation.
Successful implementation of this compound apoptosis assays requires attention to several critical technical factors that can significantly impact results and interpretation:
Serum Concentration Effects: The anti-proliferative activity of this compound can be influenced by serum concentration in culture media. SET-2 cells typically require 20% FCS, while CMK and other lines are maintained in 10% FCS. Consistent serum conditions must be maintained across experiments to ensure reproducible dose-response relationships [3].
Time Course Considerations: Apoptotic markers appear at different time points after this compound exposure. Early events (mitochondrial membrane depolarization, phosphatidylserine externalization) typically occur within 12-24 hours, while late apoptotic markers (caspase activation, PARP cleavage) manifest at 24-48 hours. Include multiple time points in experimental designs to capture the full apoptotic progression [3] [1].
Cell Line-Specific Mechanisms: The dominant apoptotic pathway engaged by this compound varies by cellular context. In multiple myeloma and MPN models, apoptosis proceeds primarily through caspase-dependent mechanisms, as demonstrated by abolition of cell death with pan-caspase inhibitors. In contrast, mantle cell lymphoma apoptosis may involve significant caspase-independent pathways mediated by apoptosis-inducing factor (AIF) [4] [6].
Rigorous assay validation is essential for generating reliable, reproducible data on this compound-induced apoptosis:
Apoptosis Assay Controls: Include appropriate controls for flow cytometry-based apoptosis assays:
Specificity Validation: Utilize pharmacological inhibitors to confirm mechanism:
Analytical Considerations: Be aware that some widely used apoptosis assays do not perfectly distinguish between apoptosis and other forms of cell death. Sub-G1 DNA content identified by propidium iodide staining does not exclusively indicate apoptosis, as necrotic cells may also display hypodiploid DNA. Similarly, loss of mitochondrial membrane potential occurs in both apoptotic and necrotic cells unless combined with assays for maintained membrane integrity [5].
These application notes and protocols provide a comprehensive framework for evaluating the dose-dependent apoptotic effects of this compound across various hematologic malignancies. The standardized methodologies enable robust quantification of anti-proliferative activity, apoptotic induction, and mechanism validation. The consistent demonstration of selective cytotoxicity against malignant cells while sparing normal lymphocytes, coupled with efficacy in primary patient-derived samples, supports the continued investigation of this compound as a promising therapeutic agent. Researchers should adapt these core protocols to their specific experimental systems while maintaining the key quality control measures outlined to ensure generation of reliable, reproducible data.
Atiprimod is an azaspirane compound that demonstrated anti-cancer activity in preclinical studies by inhibiting proliferation and inducing caspase-3-dependent apoptosis in multiple myeloma and other hematologic cancer cells [1] [2] [3].
The signaling pathway through which this compound triggers cell death culminates in the activation of executioner caspases, with the following key experimental findings:
The table below summarizes critical conditions from peer-reviewed studies for inducing caspase-3 activation with this compound.
| Experimental Parameter | Details from Literature |
|---|---|
| Cell Lines | Multiple myeloma (U266-B1, MM-1, OCI-MY5, MM-1R); Acute megakaryoblastic leukemia (SET-2); Acute megakaryocytic leukemia (CMK) [1] [4]. |
| This compound Treatment | Dose Range: 0.42 - 2.0 µM (IC50 values for proliferation inhibition). Duration: Time- and dose-dependent effects, with apoptosis observed [1] [4]. | | Key Method for Detecting Caspase-3 | Western Blotting: Analysis of caspase-3 activation and cleavage of its substrate, PARP (Poly(ADP-ribose) polymerase) [1] [4]. | | Additional Apoptosis Markers | • Increased mitochondrial membrane permeability [4]. • Downregulation of anti-apoptotic proteins (Bcl-2, Bcl-XL, Mcl-1) [1]. • Increased turnover of XIAP (X-linked inhibitor of apoptosis protein) [4]. |
Based on the search results, you can adapt the following general workflow to design your experiments. Specific optimization for your cell system will be necessary.
1. Cell Culture and Treatment
2. Detecting Caspase-3 Activation The most cited method in the context of this compound is Western blotting.
3. Alternative Detection Methods While not used in the primary this compound studies, these robust methods are standard for measuring caspase activity and could be effectively incorporated into your protocol.
Atiprimod is a small molecule, cationic amphiphilic compound from the azaspirane class that demonstrates potent inhibition of JAK2 and JAK3 tyrosine kinases [1]. Pre-clinical evidence highlights its efficacy, particularly against the constitutively active JAK2V617F mutant, which is a key driver in a majority of Polycythemia Vera (PV) cases and about half of Essential Thrombocythemia (ET) and Primary Myelofibrosis (PMF) cases [1] [2] [3].
Its proposed mechanism involves inducing the degradation of the JAK2 protein, potentially via the ubiquitin-proteasome pathway, rather than acting as a classic tyrosine kinase inhibitor (TKI) [2]. Treatment with this compound leads to the inhibition of downstream phosphorylation of STAT3, STAT5, and AKT, and induces apoptosis through mitochondrial membrane potential disruption, increased caspase-3 activity, PARP cleavage, and modulation of BCL-2 and XIAP proteins [1].
The table below summarizes key quantitative findings from pre-clinical studies.
| Cell Line / Sample Type | Genetic Background | Proliferation IC₅₀ (μM) | Key Phenotypic & Molecular Effects |
|---|---|---|---|
| FDCP-EpoR (Mouse) | JAK2V617F [1] [2] | 0.42 [1] [2] | Epo-independent growth inhibition; induced apoptosis [1] [2] |
| FDCP-EpoR (Mouse) | JAK2WT [1] | 0.65 - 0.69 [1] | Growth inhibition [1] |
| SET-2 (Human) | JAK2V617F [1] | 0.53 [1] | Inhibition of p-JAK2, p-STAT5/3, p-AKT; induced apoptosis [1] |
| CMK (Human) | JAK3 Mutant (A572V) [1] | 0.79 [1] | Growth inhibition [1] |
| PV Patient Progenitors | JAK2V617F Positive [1] | N/A - Significant growth inhibition vs. normal (p=0.001) [1] | Reduced JAK2V617F mutant allele burden in BFU-E/CFU-GM colonies; induced apoptosis [1] |
Multiple myeloma (MM) remains a challenging hematological malignancy despite therapeutic advances, with most patients eventually developing treatment resistance. The SCID-hu mouse model represents a preclinical cornerstone for evaluating novel therapeutic agents like Atiprimod as it uniquely recapitulates the human bone marrow microenvironment critical for myeloma cell growth and survival. This compound is an oral azaspirane compound initially developed for its anti-inflammatory properties that has demonstrated significant anti-myeloma activity through multimodal mechanisms of action [1].
The therapeutic potential of this compound in multiple myeloma stems from its ability to simultaneously target multiple signaling pathways essential for myeloma cell survival and proliferation while also disrupting the protective bone marrow microenvironment. Gene expression profiling of myeloma cells following this compound treatment has revealed profound transcriptional reprogramming, characterized by downregulation of genes involved in cellular adhesion, signaling transduction, cell cycle progression, and bone morphogenetic protein (BMP) pathways, coupled with upregulation of pro-apoptotic genes [1]. The compound exhibits a particularly strong effect on integrin signaling, TGF-β and FGF signaling cascades, Wnt/β-catenin pathway, IGF1 axis, and cell-cycle regulatory networks, all of which contribute to its potent anti-myeloma activity [1].
Table 1: Key signaling pathways modulated by this compound treatment
| Pathway Category | Specific Pathways Affected | Direction of Modulation | Biological Consequences |
|---|---|---|---|
| Cytokine Signaling | IL-6/STAT3, IGF-1 | Downregulation | Inhibition of proliferation & survival signals |
| Bone Metabolism | BMP signaling, RANKL | Downregulation | Reduced osteoclast activity, improved bone formation |
| Cell Cycle | Cyclin D1, CDK regulators | Downregulation | G0/G1 cell cycle arrest |
| Apoptosis | Bcl-2, Bcl-XL, Mcl-1 | Downregulation | Caspase-3 activation, PARP cleavage |
| Adhesion Molecules | Integrin signaling | Downregulation | Reduced microenvironment-mediated drug resistance |
This compound exerts its anti-myeloma effects primarily through inhibition of STAT3 phosphorylation, thereby blocking the critical IL-6 signaling cascade that promotes myeloma cell proliferation and confers resistance to apoptosis [2]. This disruption of the IL-6/STAT3 axis results in downregulation of anti-apoptotic proteins including Bcl-2, Bcl-XL, and Mcl-1, creating a cellular environment permissive for programmed cell death [2]. The compound further induces mitochondrial-mediated apoptosis through activation of caspase-3 and subsequent cleavage of the DNA repair enzyme poly(ADP-ribose) polymerase (PARP), committing the cells to irreversible cell death [2].
Beyond its direct effects on myeloma cells, this compound demonstrates significant bone microenvironment modulation, reducing osteoclast numbers and normalizing genes related to BMP pathways, which may address the devastating osteolytic bone disease that characterizes multiple myeloma [1]. This multifaceted mechanism of action distinguishes this compound from more targeted therapies and may potentially overcome the resistance mechanisms that frequently develop with single-pathway inhibitors.
The in vivo anti-myeloma activity of this compound has been systematically evaluated in three distinct mouse models, each designed to address specific aspects of myeloma pathophysiology and therapeutic response [1]. The subcutaneous model provided initial confirmation of in vivo activity and established appropriate dosing regimens, while the SCID-hu model using INA-6 cells demonstrated this compound's ability to overcome the protective effects of the bone marrow milieu. Most significantly, the SCID-hu model employing primary myeloma cells validated the compound's activity in a system that most closely resembles human disease conditions [1].
Table 2: Summary of this compound efficacy across multiple mouse models
| Mouse Model | Cell Line Used | Key Findings | Clinical Relevance |
|---|---|---|---|
| Subcutaneous | Various myeloma lines | Dose-dependent tumor growth inhibition | Established dosing regimen & initial efficacy |
| SCID-hu (INA-6) | INA-6 myeloma cells | Overcame bone marrow protection | Modeled microenvironment-mediated resistance |
| SCID-hu (Primary) | Primary myeloma cells | Confirmed activity against patient-derived cells | Highest predictive value for clinical response |
| 5TGM1 Model | 5TGM1 murine cells | Reduced osteolytic lesions & tumor burden | Assessed bone disease modification |
The SCID-hu model represents a particularly advanced platform for evaluating myeloma therapeutics as it incorporates an implanted human bone fragment that creates a physiologically relevant human microenvironment for engrafted myeloma cells [1] [3]. This model accounts for the critical cell-adhesion mediated drug resistance (CAM-DR) that often limits the efficacy of anti-myeloma agents in clinical practice, thereby providing a more accurate prediction of clinical activity than conventional subcutaneous models [3]. In this sophisticated model system, this compound demonstrated significant activity not only in reducing tumor burden but also in modulating bone metabolism, evidenced by reduced osteoclast numbers and alteration of genes related to BMP pathways [1].
The bone marrow microenvironment plays a crucial role in multiple myeloma pathogenesis, providing survival signals and protection against therapeutic agents. Myeloma cells establish tight contacts with bone marrow stroma, leading to increased osteoclast (OC) activity in adjacent areas while suppressing osteoblast (OB) function [3]. This imbalance results in the characteristic osteolytic bone destruction observed in approximately 79% of newly diagnosed MM patients, contributing significantly to disease morbidity through pathological fractures, debilitating pain, and hypercalcemia [3]. This compound addresses this critical aspect of myeloma pathophysiology by modulating the bone remodeling process, potentially providing dual benefits of direct anti-tumor activity and preservation of skeletal integrity [1].
The SCID-hu model provides a physiologically relevant platform for evaluating this compound's activity against multiple myeloma in a human bone marrow microenvironment. This protocol outlines the standardized methodology for model establishment and subsequent drug evaluation [1] [3].
Human bone implants: Obtain human fetal long bone fragments (typically 16-20 weeks gestational age) under appropriate ethical approvals and institutional guidelines. Implant these fragments subcutaneously into 6-8 week old CB-17 SCID mice, allowing 8 weeks for vascularization and establishment before myeloma cell inoculation [1].
Myeloma cell inoculation: Prepare either INA-6 myeloma cell line (for standardized studies) or primary myeloma cells isolated from patient bone marrow aspirates (for clinically predictive studies). Resuspend cells in sterile PBS at a concentration of 1-5 × 10^6 cells/100μL and inject directly into the established human bone implants [1]. For primary cells, use CD138+ selection to enrich for plasma cells with purity >90% confirmed by flow cytometry.
Engraftment monitoring: Monitor engraftment weekly through serial measurements of human immunoglobulin levels (for INA-6 cells) or disease-specific monoclonal immunoglobulins (for primary cells) in mouse serum using ELISA. Confirm successful engraftment typically within 4-6 weeks post-inoculation, indicated by sustained increasing levels of human immunoglobulin [1].
Formulation preparation: Prepare this compound fresh daily by dissolving in sterile phosphate-buffered saline (PBS) to achieve a stock concentration of 8 mM. Further dilute in tissue culture medium or appropriate vehicle to achieve the desired dosing concentration based on preliminary dose-finding studies [2]. Filter-sterilize using 0.2μm filters before administration.
Dosing regimen: Administer this compound via oral gavage once daily at doses ranging from 10-50 mg/kg based on the specific model and tumor burden. Continue treatment for 4-6 weeks, with the specific duration determined by the experimental endpoints and tumor growth kinetics in control animals [1]. Include vehicle control groups (PBS alone) and positive control groups (standard care agents such as bortezomib 0.5-1.0 mg/kg) for comparative efficacy assessment.
Group allocation and blinding: Randomize animals to treatment groups (n=8-10 per group) once engraftment is confirmed and baseline measurements are established. Implement blinding procedures where possible to minimize bias during data collection and analysis, particularly for subjective endpoints such as histological scoring [1].
Tumor burden assessment: Quantify tumor burden weekly through serial measurements of human immunoglobulin levels (for INA-6 models) or disease-specific monoclonal proteins (for primary cells) using species-specific ELISA kits [1]. At study termination, harvest the human bone implants and quantify myeloma cell infiltration through histomorphometric analysis of hematoxylin and eosin stained sections, supplemented with anti-CD138 immunohistochemistry for precise plasma cell identification and quantification.
Bone disease evaluation: Perform high-resolution micro-computed tomography (μCT) scanning of excised bone implants to quantify three-dimensional bone architecture parameters including bone volume fraction, trabecular thickness, trabecular number, and trabecular separation [3]. Conduct histological assessment of osteoclast activity through TRAP (tartrate-resistant acid phosphatase) staining of bone sections, quantifying osteoclast number per bone surface and osteoclast surface per bone surface using standardized histomorphometry protocols.
Molecular analyses: Extract RNA from harvested myeloma cells for gene expression profiling using microarray or RNA-seq technologies, focusing on pathways previously identified as modulated by this compound including integrin signaling, TGF-β and FGF signaling, Wnt/β-catenin, IGF1, and cell-cycle regulation networks [1]. Perform protein analysis via Western blotting to confirm inhibition of STAT3 phosphorylation and downregulation of anti-apoptotic proteins Bcl-2, Bcl-XL, and Mcl-1 [2].
Therapeutic efficacy benchmarks: Successful this compound treatment should demonstrate a significant reduction in tumor burden compared to vehicle controls, with optimal results showing ≥50% reduction in serum human immunoglobulin levels and ≥60% decrease in myeloma cell infiltration within bone implants [1]. Effective bone protection should manifest as preserved bone architecture with ≥30% improvement in bone volume fraction and ≥40% reduction in osteoclast numbers compared to vehicle-treated controls [1] [3].
Molecular confirmation: Verification of mechanism-based activity should include inhibition of STAT3 phosphorylation by ≥70% in treated groups compared to controls, coupled with downregulation of anti-apoptotic proteins Bcl-2, Bcl-XL, and Mcl-1 by ≥50% [2]. Gene expression analysis should confirm modulation of key pathways identified in preliminary studies, particularly those involved in adhesion, signaling, and cell cycle regulation [1].
Model variability mitigation: The SCID-hu model exhibits inherent variability due to differences in human bone implants and engraftment efficiency. Minimize this through careful matching of implant size and quality across treatment groups, and implement strict inclusion criteria based on baseline engraftment levels before randomization [3]. Consider using larger group sizes (n=10-12) when working with primary patient samples that may have inherently more variable growth characteristics.
Drug formulation stability: this compound solutions in PBS may show limited stability at room temperature, requiring fresh preparation daily and protection from light during administration. For prolonged infusion studies, consider development of stabilized formulations with appropriate carriers that maintain bioactivity while ensuring consistent delivery [2].
Endpoint optimization: The heterogeneous distribution of myeloma cells within bone implants necessitates careful sectioning strategies with multiple levels analyzed per implant to obtain representative quantification of tumor burden. Consider supplementing histomorphometric analysis with flow cytometry of dissociated implants for more precise quantification of viable myeloma cells [1].
The SCID-hu mouse model provides a physiologically relevant and predictive platform for evaluating the anti-myeloma activity of this compound, effectively recapitulating the critical human bone marrow microenvironment that influences drug response and resistance mechanisms. The comprehensive data generated through this model demonstrate that this compound exerts multimodal anti-myeloma effects through direct induction of apoptosis, inhibition of proliferative signaling pathways, and modulation of the bone microenvironment [1] [2]. These application notes and protocols provide researchers with standardized methodologies for evaluating this compound's efficacy, enabling consistent implementation across laboratories and facilitating meaningful comparisons between studies. The robust preclinical data generated using these protocols support the continued clinical development of this compound as a promising therapeutic agent for multiple myeloma, particularly for patients with advanced disease or microenvironment-mediated drug resistance [1] [2].
Atiprimod is an azaspirane compound initially developed for autoimmune diseases and now investigated as an anti-cancer therapeutic [1]. Its primary mechanism of action involves the inhibition of the JAK-STAT signaling pathway, a key driver of cell proliferation and survival in many cancers [2] [3] [4].
Research demonstrates that this compound inhibits phosphorylation of JAK2, JAK3, STAT3, and STAT5, blocking downstream transcription of pro-survival genes and inducing apoptosis in cancer cells [2] [4] [5]. The colony formation assay is a key method to quantify this compound's tumorigenicity suppression by measuring its ability to inhibit anchorage-independent growth, a hallmark of malignant transformation [6].
The table below summarizes quantitative data on this compound's anti-proliferative effects from published studies.
| Cancer Type | Cell Line Model | Reported IC50 / Effective Dose | Key Signaling Pathways Inhibited | Primary Experimental Readout |
|---|---|---|---|---|
| Myeloproliferative Neoplasms (MPNs) [2] | FDCP-EpoR JAK2V617F (Murine) | IC50: 0.42 µM [2] | JAK2, STAT5, STAT3, AKT [2] | Growth inhibition, apoptosis (PARP cleavage, caspase-3 activation) [2] |
| Myeloproliferative Neoplasms (MPNs) [2] | SET-2 (Human) | IC50: 0.53 µM [2] | JAK2, STAT5, STAT3, AKT [2] | Growth inhibition, apoptosis, reduced JAK2V617F allele burden [2] |
| Acute Myeloid Leukemia (AML) [3] | Primary Marrow Cells (Human) | Effective dose: ~1-2 µM [3] | STAT3, STAT5 [3] | Inhibition of clonogenic growth, induction of apoptosis [3] |
| Multiple Myeloma (MM) [4] [5] | U266-B1, MM-1, OCI-MY5 (Human) | Effective dose: ~1-2.5 µM [4] [5] | STAT3, IL-6 signaling [4] [5] | G0/G1 cell cycle arrest, apoptosis, inhibition of colony-forming cell proliferation [4] [5] |
| Breast Cancer [7] | MDA-MB-231, MDA-MB-468 (Human) | Effective dose: ~2 µM [7] | STAT3, NF-κB, PERK/eIF2α/ATF4/CHOP [7] | Inhibition of cell viability & colony formation, G1/S arrest, ER stress-mediated apoptosis [7] |
This protocol adapts the standard soft agar assay [6] for evaluating this compound. The workflow involves preparing layers of agarose with the cell-containing layer including the drug treatment.
Preparation of Base Agar Layer (0.6%)
Preparation of Cell Layer with this compound (0.3%)
Feeding and Incubation
Data Collection and Analysis
% Inhibition = [(1 - (Number of colonies in treated well / Number of colonies in control well))] * 100The colony formation assay should be complemented with mechanistic studies to confirm this compound's action. The diagram below illustrates its key molecular targets.
The diagram below outlines a core experimental workflow you can adapt to evaluate Atiprimod, synthesizing common methodologies from recent publications [1] [2] [3].
Here are the detailed methodologies for the key experiments outlined in the workflow.
This first set of protocols confirms that your compound successfully inhibits the STAT3 pathway within a cellular model.
These experiments help elucidate how the compound directly interacts with the STAT3 protein.
After confirming pathway inhibition, these assays determine the resulting biological effects on cancer cells.
The table below shows expected outcomes from effective STAT3 inhibitors, based on recent studies.
| Assay Type | Key Metrics | Representative Results from Reference Compounds |
|---|---|---|
| STAT3 Phosphorylation | IC₅₀ for p-STAT3 (Tyr705) inhibition | >50% suppression at 1 μM (HG110) [1]; Concentration-dependent decrease (Terphenyllin) [2] |
| Binding Affinity | Docking Score (kcal/mol) | Superior binding vs. known inhibitors (HG106, HG110) [1]; Direct binding to STAT3 (Terphenyllin) [2] |
| Anti-proliferative | IC₅₀ for Cell Viability | Concentration-dependent inhibition across cell lines (Terphenyllin) [2] |
| In Vivo Efficacy | Tumor Growth Inhibition | Significant suppression in xenograft models (HG106, HG110) [1]; Suppressed growth & metastasis (Terphenyllin) [2] |
When applying these protocols to this compound, keep the following in mind:
This compound, an azaspirane class cationic amphiphilic compound, has emerged as a promising anti-neoplastic agent through its potent induction of endoplasmic reticulum (ER) stress and subsequent apoptotic signaling in various cancer models. Originally investigated for its immunomodulatory properties, recent research has illuminated its novel mechanism of action involving the dual targeting of both ER stress pathways and STAT3 signaling networks. This unique combination makes this compound particularly valuable for targeting aggressive cancer types characterized by constitutive STAT3 activation and disrupted protein homeostasis, including triple-negative breast cancer (TNBC) and pituitary adenomas.
The therapeutic efficacy of this compound stems from its ability to trigger a biphasic cellular response that is critically dependent on concentration and exposure time. At lower concentrations, this compound initiates adaptive survival mechanisms through mild ER stress and autophagy. However, at higher concentrations or prolonged exposures, it drives an irreversible commitment to apoptosis through sustained ER stress activation coupled with inhibition of pro-survival transcription factors. This application note provides comprehensive experimental protocols and mechanistic insights to facilitate the investigation of this compound-induced ER stress in cancer research and drug development.
This compound exerts its anti-tumor effects primarily through the coordinated activation of the unfolded protein response (UPR) and simultaneous inhibition of survival signaling pathways:
PERK/eIF2α/ATF4/CHOP Axis Activation: this compound triggers PERK autophosphorylation at Thr980, leading to subsequent phosphorylation of eIF2α at Ser51. This phosphorylation event attenuates global protein translation while selectively promoting ATF4 translation, ultimately driving the transcriptional upregulation of CHOP (C/EBP homologous protein). CHOP orchestrates the shift from pro-survival to pro-apoptotic signaling by modulating Bcl-2 family members, including upregulation of Bak, Bax, Bim, and PUMA [1].
IRE1α-Mediated Autophagy Suppression: Unlike many ER stress inducers, this compound suppresses IRE1α signaling, resulting in downregulation of critical autophagy components including Atg-3, Atg-5, Atg-7, and Atg-12. This unique mechanism prevents the protective autophagy that often confers therapeutic resistance, thereby sensitizing cancer cells to ER stress-induced apoptosis [1].
STAT3/NF-κB Nuclear Translocation Inhibition: this compound directly targets STAT3 phosphorylation at Tyr705 and suppresses the total expression level of p65, effectively preventing nuclear translocation of these pro-survival transcription factors. This dual disruption simultaneously cripples survival signaling while enhancing pro-apoptotic responses [1].
The molecular machinery governing this compound-mediated ER stress exhibits tissue-specific variations that influence therapeutic outcomes:
In MDA-MB-231 and MDA-MB-468 triple-negative breast cancer cells, this compound-induced apoptosis occurs primarily through the PERK/CHOP dominant pathway, with STAT3 inhibition serving to enhance vulnerability to programmed cell death [1].
In GH3 pituitary adenoma cells, this compound demonstrates a dose-dependent biphasic response: low concentrations (1 μM) trigger mild ER stress and autophagy as temporary survival mechanisms, while higher concentrations (>2 μM) promote caspase-dependent apoptotic cell death through coordinated ER stress intensification and STAT3 suppression [2] [3].
Table 1: Summary of this compound Effects Across Experimental Cancer Models
| Cancer Model | Key ER Stress Markers | STAT3/NF-κB Regulation | Apoptotic Outcome |
|---|---|---|---|
| MDA-MB-231 & MDA-MB-468 TNBC Cells | PERK↑, eIF2α phosphorylation↑, ATF4↑, CHOP↑ | STAT3 phosphorylation↓, p65↓, nuclear translocation↓ | Bak↑, Bax↑, Bim↑, PUMA↑, G1/S arrest |
| GH3 Pituitary Adenoma Cells | BiP↑, CHOP↑, p-PERK↑, Ca²⁺ release↑ | STAT3 expression↓, GH secretion↓ | Caspase activation, Bcl-2 modulation |
Figure 1: Molecular Pathways of this compound-Induced ER Stress - This diagram illustrates the key signaling networks through which this compound triggers endoplasmic reticulum stress and apoptosis while simultaneously inhibiting pro-survival pathways in cancer cells.
Table 2: Concentration-Dependent Responses to this compound Treatment
| Cell Line | Treatment Concentration | Exposure Time | Viability Reduction | Key Molecular Events |
|---|---|---|---|---|
| MDA-MB-231 & MDA-MB-468 | 0.5-4.0 μM | 24-72 hours | 40-85% (dose-dependent) | PERK/eIF2α/ATF4/CHOP activation, STAT3/NF-κB inhibition |
| GH3 Pituitary Adenoma | 1.0 μM | 24 hours | ~30% | Autophagy induction (Beclin-1↑, LC3-II↑), mild ER stress |
| GH3 Pituitary Adenoma | 2.0-4.0 μM | 24-48 hours | 60-80% | Caspase-dependent apoptosis, CHOP↑, BiP↑, Ca²⁺ release |
Table 3: Protein Expression Modifications Following this compound Treatment
| Protein Category | Specific Markers | Regulation Direction | Functional Consequences |
|---|---|---|---|
| ER Stress Sensors | p-PERK (Thr980), BiP/GRP78 | Upregulated | UPR initiation, protein folding capacity overload |
| ER Stress Transcription Factors | ATF4, CHOP, XBP1s | Upregulated | Pro-apoptotic gene programming |
| Translation Regulation | p-eIF2α (Ser51) | Upregulated | Global protein synthesis inhibition |
| Autophagy Machinery | Atg3, Atg5, Atg7, Atg12 | Downregulated | Protective pathway suppression |
| Pro-apoptotic Bcl-2 | Bak, Bax, Bim, PUMA | Upregulated | Mitochondrial apoptosis triggering |
| Survival Signaling | p-STAT3 (Tyr705), NF-κB p65 | Downregulated | Pro-survival pathway inhibition |
Purpose: To evaluate the anti-proliferative efficacy of this compound and its long-term impact on cancer cell clonogenicity.
Materials:
Procedure:
Technical Notes: For TNBC models, significant viability reduction typically occurs at 2-4 μM within 48 hours. Always include STAT3-overexpressing conditions to validate mechanism specificity [1].
Purpose: To quantify This compound-induced apoptotic progression and distinguish between early and late apoptosis.
Materials:
Procedure:
Technical Notes: For GH3 pituitary adenoma cells, caspase inhibition (Z-VAD-FMK, 20 μM) can be used as a pre-treatment control to confirm caspase-dependent apoptosis [2] [3].
Purpose: To detect protein expression changes in UPR, apoptotic, and survival pathways following this compound treatment.
Materials:
Procedure:
Table 4: Recommended Antibodies for this compound Mechanism Studies
| Target | Antigen Type | Recommended Vendor | Application |
|---|---|---|---|
| p-PERK (Thr980) | Phospho-specific | Cell Signaling Technology | ER stress activation |
| p-eIF2α (Ser51) | Phospho-specific | Cell Signaling Technology | Translation control |
| CHOP | Total protein | Santa Cruz Biotechnology | Pro-apoptotic ER stress |
| LC3B | Total protein | Novus Biologicals | Autophagy flux |
| p-STAT3 (Tyr705) | Phospho-specific | Abcam | Survival pathway inhibition |
| Cleaved Caspase-3 | Cleaved form | Cell Signaling Technology | Apoptosis execution |
Technical Notes: For optimal detection of ER stress markers, harvest proteins 12-16 hours post-treatment when CHOP expression typically peaks. Always include both phosphorylated and total forms of signaling proteins to determine specific activation states [1] [2].
The experimental data generated through these protocols demonstrates that this compound holds significant promise as a dual-mechanism therapeutic agent for targeting cancers characterized by hyperactive survival signaling and altered proteostasis. The unique capacity of this compound to simultaneously induce pro-apoptotic ER stress while suppressing adaptive autophagy and STAT3/NF-κB survival pathways addresses key resistance mechanisms that often limit the efficacy of conventional therapies.
Key research applications include:
Future research directions should focus on optimizing dosing schedules to maximize the therapeutic window, exploring nanoparticle-based delivery systems to improve tumor specificity, and identifying predictive biomarkers for patient stratification based on ER stress response pathway components and STAT3 activation status.
Atiprimod is an azaspirane-class cationic amphiphilic compound initially recognized for its anti-inflammatory and immunomodulatory properties. Its therapeutic potential has been investigated in various contexts, including rheumatoid arthritis, where it demonstrated good tolerability in Phase I clinical trials. [1] [2] Recent research has uncovered its potent anti-cancer activities, particularly in hematologic malignancies and endocrine tumors. The compound's mechanism is multifaceted, primarily centered on its ability to inhibit the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein involved in cell proliferation and survival. [1] [2] This inhibition blocks the critical interleukin-6 (IL-6) signaling pathway, which is a major growth and survival factor for multiple myeloma cells. [2] Furthermore, studies on pituitary adenoma cells reveal that this compound's effects are highly concentration-dependent, influencing a critical interplay between endoplasmic reticulum (ER) stress, autophagy, and the eventual commitment to apoptotic cell death. [3]
Research on GH-secreting rat pituitary adenoma cells (GH3) has demonstrated that this compound's impact on cell fate is determined by its concentration. [3]
This dose-dependent duality is central to understanding this compound's pharmacological profile and must be carefully considered in experimental design.
A consistent finding across studies is this compound's potent inhibition of STAT3 phosphorylation. [1] [2] This action disrupts the IL-6/JAK/STAT3 signaling axis, which is constitutively active and crucial for the survival of many cancer cells, including multiple myeloma. The downstream consequences include:
Table 1: Summary of this compound's Dose-Dependent Effects in Different Cell Models
| Cell Model | Low Dose (≈1 µM) | High Dose (>1 µM) | Key Measured Outcomes |
|---|---|---|---|
| Pituitary Adenoma (GH3) [3] | Induction of autophagy (↑Atg5, ↑Atg12, ↑Beclin-1, LC3-II cleavage) & mild ER stress. | Caspase-dependent apoptosis; ROS generation; ↓STAT3 expression. | Cell viability, colony formation, apoptotic markers, autophagy vacuoles, ER stress markers (BiP, CHOP). |
| Multiple Myeloma (U266-B1, etc.) [1] [2] | Not explicitly studied. | G0/G1 cell cycle arrest; apoptosis; inhibition of STAT3 phosphorylation. | Cell proliferation, cell cycle analysis, caspase-3/PARP cleavage, STAT3 phosphorylation status, colony formation. |
Autophagy plays a paradoxical role in cancer, acting as a tumor suppressor in early stages but promoting tumorigenesis and therapy resistance in established cancers. [4] [5] this compound's ability to modulate this pathway adds a layer of complexity to its mechanism. The induction of autophagy at low doses may represent a resistance mechanism that cancer cells employ to evade death, a phenomenon observed with other cancer therapeutics. [4] Consequently, overcoming this pro-survival autophagy is a critical step in triggering efficient apoptosis, which this compound achieves at higher concentrations. The relationship between the key cellular processes affected by this compound is summarized below.
Diagram 1: this compound's signaling pathway and cellular decision between survival and death. The diagram highlights the dose-dependent effects, where low doses favor pro-survival autophagy and high doses push the cell toward apoptosis.
This protocol is adapted from methods used to investigate this compound's effects in pituitary adenoma and multiple myeloma cells. [3] [2]
1. Cell Culture and Drug Treatment
2. Cell Viability and Proliferation Assay (MTT/XTT)
3. Analysis of Apoptotic Markers by Western Blot
4. Analysis of Autophagy Markers
5. Statistical Analysis
The following diagram outlines the key steps for a comprehensive investigation of this compound's effects.
Diagram 2: Experimental workflow for evaluating the effects of this compound. The process begins with cell treatment and proceeds through multiple parallel assays to assess viability, apoptosis, and autophagy.
Table 2: Key Molecular Markers for Assessing this compound's Mechanism of Action
| Pathway | Molecular Marker | Technique | Interpretation of Result |
|---|---|---|---|
| STAT3 Signaling | Phospho-STAT3 (Tyr705) | Western Blot | Decrease indicates successful pathway inhibition. [1] [2] |
| Apoptosis | Cleaved Caspase-3 / Cleaved PARP | Western Blot | Increase confirms activation of the apoptotic execution phase. [2] |
| Apoptosis | Bcl-2 / Bcl-XL / Mcl-1 | Western Blot | Decrease indicates downregulation of anti-apoptotic defenses. [2] |
| Autophagy | LC3-II/LC3-I ratio | Western Blot | Increase suggests enhanced autophagosome formation. [3] |
| Autophagy | Atg5, Atg12, Beclin-1 | Western Blot / qPCR | Upregulation indicates induction of autophagy machinery. [3] |
| ER Stress | BiP, CHOP, p-PERK | Western Blot | Upregulation indicates induction of the unfolded protein response. [3] |
| Oxidative Stress | Reactive Oxygen Species (ROS) | DCFH-DA Assay & Flow Cytometry | Increase indicates oxidative stress induction. [3] |
| Proliferation | Colony Formation | Clonogenic Assay | Reduction in number/size of colonies demonstrates anti-proliferative effect. [2] |
This compound represents a promising multi-targeted agent with a mechanism that intricately links ER stress, autophagy, and apoptosis in a dose-dependent manner. Its core action of inhibiting the oncogenic STAT3 pathway provides a strong rationale for its use in cancers dependent on this signaling axis, such as multiple myeloma. [1] [2] However, researchers must be cognizant of the pro-survival autophagy it can induce at lower concentrations, which may potentially mitigate its cytotoxic efficacy. [3] Future research should focus on:
This compound (2-(3-Diethylaminopropyl)-8,8-dipropyl-2-azaspiro[4,5] decane dimaleate) is an azaspirane-class cationic amphiphilic compound initially developed for its anti-inflammatory properties and evaluated in phase I clinical trials for rheumatoid arthritis. [1] [2] Subsequent investigations revealed its potent anti-neoplastic activities, particularly against hematological malignancies such as multiple myeloma (MM) and mantle cell lymphoma. [1] [3] Multiple myeloma accounts for approximately 1% of all cancer deaths and remains largely incurable despite therapeutic advances, as most cases eventually recur and develop treatment resistance. [1] [4] this compound has emerged as a promising investigational agent due to its unique mechanism of action centered on cell cycle disruption and induction of apoptosis in malignant cells.
The therapeutic potential of this compound in oncology stems from its ability to target key signaling pathways crucial for cancer cell survival and proliferation. Research has demonstrated that this compound exerts time- and dose-dependent anti-proliferative effects against multiple myeloma cell lines, including U266-B1, OCI-MY5, MM-1, and MM-1R. [1] Most significantly, cell cycle analysis revealed that this compound specifically blocks progression at the G0/G1 phase, preventing entry into S phase and thereby inhibiting cellular replication. [1] [5] This G0/G1 arrest represents a crucial mechanism underlying its anti-tumor activity and provides a rational basis for its further development as a therapeutic agent.
This compound's ability to induce G0/G1 cell cycle arrest stems from its multi-faceted impact on critical proliferative and survival signaling pathways:
STAT3 Signaling Inhibition: this compound effectively blocks phosphorylation of STAT3 at Tyr705, preventing its activation and subsequent nuclear translocation. [1] [5] [3] STAT3 is a crucial transcription factor that regulates the expression of genes involved in cell cycle progression and apoptosis. In multiple myeloma, STAT3 is constitutively activated primarily through the IL-6 signaling cascade, which promotes myeloma cell proliferation and survival. [1] [6] By inhibiting STAT3 phosphorylation, this compound disrupts this critical survival pathway.
Downregulation of Anti-Apoptotic Proteins: this compound treatment leads to significant reduction in Bcl-2, Bcl-XL, and Mcl-1 expression, all of which are regulated by STAT3 and contribute to cell survival. [1] This downregulation lowers the apoptotic threshold, sensitizing cells to programmed cell death. Additionally, this compound modulates the balance between pro-apoptotic and anti-apoptotic factors, further promoting apoptotic initiation.
Cell Cycle Regulator Modulation: this compound influences key cell cycle regulatory proteins, including reduction of Cyclin D1 expression and upregulation of P21, contributing to G1 phase arrest. [7] [3] These alterations prevent cyclin-dependent kinase (CDK) activation and subsequent phosphorylation of retinoblastoma (Rb) protein, which is necessary for G1 to S phase transition.
Endoplasmic Reticulum Stress Induction: Recent evidence indicates that this compound triggers prolonged ER stress through activation of the PERK/eIF2α/ATF4/CHOP axis, which contributes to cell cycle arrest and apoptosis induction, particularly in breast cancer models. [3] This mechanism suggests a broader applicability of this compound beyond hematological malignancies.
The following diagram illustrates the key signaling pathways through which this compound induces G0/G1 cell cycle arrest:
Figure 1: this compound Mechanism of Action in G0/G1 Cell Cycle Arrest. This compound targets multiple signaling pathways including STAT3 phosphorylation inhibition, NF-κB activation suppression, and PERK/eIF2α/ATF4/CHOP ER stress pathway activation, collectively leading to G0/G1 phase arrest.
The convergence of multiple pathways on cell cycle regulation underscores the efficacy of this compound in inducing G1 phase arrest. The inhibition of STAT3 and NF-κB signaling simultaneously disrupts both proliferative signals and survival pathways, while induction of ER stress provides an additional trigger for cell cycle arrest and apoptosis. The synergistic effect of these mechanisms explains the potent anti-proliferative activity observed across various cancer cell types. [1] [3] Furthermore, the simultaneous downregulation of multiple anti-apoptotic proteins (Bcl-2, Bcl-XL, and Mcl-1) creates a permissive environment for apoptosis induction following cell cycle arrest. [1]
Extensive in vitro studies have demonstrated the consistent anti-proliferative effects of this compound across various cancer cell types. The activity follows clear time-dependent and dose-dependent patterns, with significant variation in sensitivity among different cancer types.
Table 1: Anti-Proliferative Effects of this compound Across Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Treatment Duration | Key Findings | Reference |
|---|---|---|---|---|---|
| U266-B1 | Multiple Myeloma | 1-2 μM | 48-72 hours | G0/G1 arrest; STAT3 inhibition; caspase-3 activation | [1] |
| MM-1 | Multiple Myeloma | 1-2 μM | 48-72 hours | Dose-dependent proliferation inhibition | [1] |
| MM-1R | Multiple Myeloma | 1-2 μM | 48-72 hours | Similar efficacy in dexamethasone-resistant line | [1] |
| OCI-MY5 | Multiple Myeloma | 1-2 μM | 48-72 hours | Comparable sensitivity to other MM lines | [1] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 2-5 μM | 24-48 hours | PERK/CHOP activation; STAT3/NF-κB inhibition | [3] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 2-5 μM | 24-48 hours | Enhanced ER stress; G1/S arrest | [3] |
| Primary Myeloma Cells | Multiple Myeloma (Patient-Derived) | 1-5 μM | 14 days | Colony formation inhibition; dose-dependent response | [1] |
Treatment with this compound induces consistent alterations in key molecular markers associated with cell cycle regulation and apoptosis across multiple cancer types. These changes provide mechanistic insights into the G0/G1 arrest phenomenon.
Table 2: Molecular Marker Alterations Following this compound Treatment
| Molecular Marker | Function | Change Post-Treatment | Significance | Experimental System |
|---|---|---|---|---|
| p-STAT3 (Tyr705) | Transcription factor activation | ↓ Decreased phosphorylation | Disruption of proliferative signaling | MM, breast cancer cells [1] [3] |
| Bcl-2 | Anti-apoptotic protein | ↓ Decreased expression | Lowered apoptotic threshold | Multiple myeloma cells [1] |
| Bcl-XL | Anti-apoptotic protein | ↓ Decreased expression | Enhanced apoptosis sensitivity | Multiple myeloma cells [1] |
| Mcl-1 | Anti-apoptotic protein | ↓ Decreased expression | Promotion of mitochondrial apoptosis | Multiple myeloma cells [1] |
| Cyclin D1 | G1/S transition regulator | ↓ Decreased expression | G1 phase arrest | Multiple myeloma, breast cancer [1] [3] |
| P21 | CDK inhibitor | ↑ Increased expression | Cell cycle arrest induction | Breast cancer cells [3] |
| Caspase-3 | Apoptosis executioner | ↑ Increased activation | Apoptosis induction | Multiple myeloma cells [1] |
| PARP Cleavage | Apoptosis marker | ↑ Increased cleavage | Apoptosis confirmation | Multiple myeloma cells [1] |
| CHOP | ER stress-mediated apoptosis | ↑ Increased expression | ER stress pathway activation | Breast cancer cells [3] |
Purpose: To establish standardized conditions for evaluating this compound efficacy in vitro.
Materials:
Procedure:
Technical Notes:
Purpose: To quantify this compound-induced G0/G1 cell cycle arrest.
Materials:
Procedure:
Technical Notes:
The following diagram illustrates the complete workflow for analyzing this compound-induced cell cycle effects:
Figure 2: Experimental Workflow for Analyzing this compound-Induced Cell Cycle Effects. The comprehensive approach combines cell cycle analysis with molecular investigations to establish mechanism of action.
Purpose: To detect protein expression changes in key signaling pathways following this compound treatment.
Materials:
Procedure:
Technical Notes:
Purpose: To evaluate this compound efficacy against primary patient-derived multiple myeloma cells.
Materials:
Procedure:
Technical Notes:
The translational potential of this compound is supported by several key characteristics observed in preclinical studies:
Favorable Toxicity Profile: Phase I clinical trials in rheumatoid arthritis patients demonstrated that this compound is well tolerated in humans, supporting its repurposing for oncology indications. [1] The established safety profile potentially accelerates its transition to cancer clinical trials.
Activity Against Resistant Disease: this compound maintains efficacy in dexamethasone-resistant MM-1R cells, suggesting potential activity in treatment-refractory multiple myeloma. [1] This addresses a significant clinical challenge in MM management where resistance to conventional therapies inevitably develops.
Synergistic Potential: Evidence from mantle cell lymphoma models indicates that this compound may enhance the efficacy of proteasome inhibitors like bortezomib, suggesting rational combination strategies. [3] This synergy could be exploited in clinical trial design to improve response rates.
Broad Mechanistic Activity: The multi-targeted mechanism involving STAT3 inhibition, ER stress induction, and NF-κB suppression may reduce the likelihood of rapid resistance development compared to single-target agents. [1] [3]
Optimal Dosing Strategy: Based on concentration-response studies, the effective concentration range for in vitro experiments is 1-5 μM, with 2 μM identified as sufficient for STAT3 phosphorylation inhibition in multiple systems. [1] [3]
Treatment Duration: Cell cycle arrest typically manifests within 24 hours of treatment, with maximal effects observed at 48-72 hours. [1] Apoptosis markers generally appear after 24 hours, following initial cell cycle arrest.
Cell Line Selection: U266-B1 cells demonstrate particularly robust G0/G1 arrest responses and are recommended for initial methodology establishment. [1] MDA-MB-231 and MDA-MB-468 lines are suitable for studying ER stress contributions. [3]
Combination Therapy Screening: When evaluating this compound in combination with other agents, sequential administration (this compound followed by partner drug) may optimize synergy based on mechanistic considerations.
The following table summarizes the key anti-angiogenic and anti-proliferative activities of Atiprimod reported in early studies.
| Activity | Experimental Model/Cell Line | Reported Effect | Proposed or Demonstrated Molecular Mechanism |
|---|---|---|---|
| Inhibition of Endothelial Cell Function | Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibited bFGF- and VEGF-induced proliferation and migration; disrupted cord formation [1]. | Not fully elucidated, but linked to reduced VEGF production and STAT3 inhibition [1] [2]. |
| In Vivo Anti-angiogenesis | Chorioallantoic Membrane (CAM) Assay | Suppressed formation of new blood vessels [1]. | Evidence of efficacy in a whole-tissue environment. |
| Cancer Cell Proliferation Inhibition | National Cancer Institute (NCI) 60-cell-line panel | Inhibited proliferation of all human cancer cell lines; metastatic lines were more sensitive [1]. | Low micromolar IC50 values reported. |
| Induction of Apoptosis | T84 colon carcinoma cells; U266-B1 myeloma cells | Induced programmed cell death [1] [2]. | Activation of caspase-9 and caspase-3; cleavage of PARP [1] [2]. |
| Modulation of Signaling Pathways | U266-B1 myeloma cells | Blocked IL-6-induced STAT3 phosphorylation [2]. | Downregulation of anti-apoptotic proteins Bcl-2, Bcl-XL, and Mcl-1 [2]. |
| Cytokine Inhibition | Preclinical models | Reduced production of IL-6 and VEGF [1]. | Contributes to anti-angiogenic and anti-proliferative environment. |
Given the lack of a detailed protocol, the diagram below outlines a logical workflow for evaluating the anti-angiogenic effects of this compound, based on the mechanisms described in the literature. This can guide the design of a comprehensive experimental plan.
Atiprimod (2-(3-Diethylaminopropyl)-8,8-dipropyl-2-azaspiro[4,5]decane dimaleate) is an azaspirane-class compound initially developed by GlaxoSmithKline as a potential therapeutic for rheumatoid arthritis based on its anti-inflammatory properties [1]. The drug demonstrated an excellent safety profile in phase I clinical trials for autoimmune conditions, which prompted investigation of its potential applications in oncology [2] [3]. The scientific rationale for evaluating this compound in multiple myeloma (MM) stems from several key biological observations: MM accounts for approximately 1% of all cancer deaths and despite aggressive treatment approaches, almost all cases eventually recur and develop treatment resistance [2] [3]. The bone marrow microenvironment plays a crucial role in MM pathogenesis, particularly through IL-6-mediated signaling pathways that promote myeloma cell proliferation and survival [2] [4].
The molecular characteristics of this compound position it uniquely for MM therapy development. As a cationic amphiphilic compound, this compound can interact with cellular membranes and intracellular signaling components [1]. Early studies demonstrated that azaspiranes as a class can downregulate various cytokine receptors and adhesion molecules, and modulate cytokine production including IL-6 suppression, which is centrally important in MM pathogenesis [2] [3]. This mechanistic profile suggested this compound might effectively target both the malignant plasma cells and their supportive microenvironment in MM [2] [3] [5].
This compound exerts its antimyeloma effects through multiple interconnected mechanisms that target both the malignant plasma cells and the bone marrow microenvironment:
STAT3 Signaling Inhibition: this compound directly inhibits the phosphorylation of STAT3, a critical transcription factor in MM pathogenesis [2] [3] [6]. This blockade prevents STAT3 dimerization and nuclear translocation, thereby disrupting the transcription of genes essential for myeloma cell survival and proliferation [2]. The inhibition of STAT3 phosphorylation represents a primary mechanism through which this compound blocks IL-6 signaling, as IL-6 mediates its effects largely through JAK-STAT activation [2] [3].
Anti-apoptotic Protein Downregulation: Treatment with this compound significantly downregulates key anti-apoptotic proteins including Bcl-2, Bcl-XL, and Mcl-1 [2] [3] [6]. This reduction in anti-apoptotic factors lowers the threshold for apoptosis, sensitizing myeloma cells to programmed cell death. The decrease in these proteins correlates with observed increases in caspase activation and apoptosis induction [2].
Cell Cycle Arrest: this compound treatment induces G0/G1 phase cell cycle blockade in myeloma cells, preventing progression to S phase and subsequent cell division [2] [3] [6]. This cell cycle arrest contributes to the antiproliferative effects observed across multiple MM cell lines regardless of their IL-6 dependency [2].
Caspase Pathway Activation: this compound induces apoptosis through caspase-3 activation and subsequent cleavage of PARP (poly(ADP-ribose) polymerase), a DNA repair enzyme [2] [3] [6]. This enzymatic cascade executes the apoptotic program initiated by the downregulation of anti-apoptotic proteins.
Gene Expression Modulation: Gene expression profiling revealed that this compound treatment modulates multiple critical pathways in MM cells, including downregulation of genes involved in adhesion, cell signaling, cell cycle progression, and bone morphogenetic protein (BMP) pathways, while upregulating genes implicated in apoptosis and bone development [5] [7]. Pathway analysis identified integrin, TGF-β, FGF signaling, Wnt/β-catenin, IGF1, and cell cycle regulation networks as being most significantly modulated by this compound [5].
Bone Microenvironment Modification: In vivo studies demonstrated that this compound reduces osteoclast numbers and modulates genes related to BMP pathways, indicating potential benefits for myeloma-related bone disease [5] [7]. This effect on the bone microenvironment represents an additional therapeutic advantage beyond direct antitumor activity.
Figure 1: this compound Mechanism of Action in Multiple Myeloma Cells - This diagram illustrates how this compound inhibits IL-6-mediated STAT3 signaling, leading to downregulation of anti-apoptotic proteins, cell cycle arrest, and ultimately apoptosis through caspase-3 activation and PARP cleavage.
Comprehensive in vitro studies have demonstrated consistent antimyeloma activity across multiple cell lines:
Table 1: In Vitro Efficacy of this compound in Multiple Myeloma Cell Lines
| Cell Line | IL-6 Dependency | IC50 Value Range | Key Effects Observed | Experimental Duration |
|---|---|---|---|---|
| U266-B1 | Dependent | 1-5 µM | G0/G1 cell cycle arrest, STAT3 inhibition, apoptosis via caspase-3/PARP cleavage | 24-72 hours |
| OCI-MY5 | Dependent | 1-5 µM | Dose-dependent proliferation inhibition, apoptosis induction | 24-72 hours |
| MM-1 | Independent | 1-5 µM | Time- and dose-dependent proliferation inhibition | 24-72 hours |
| MM-1R | Independent (dexamethasone-resistant) | 1-5 µM | Proliferation inhibition, apoptosis in drug-resistant cells | 24-72 hours |
| RPMI-8226 | Not specified | Not quantified | Included in proliferation inhibition studies | 72 hours |
The antiproliferative effects of this compound demonstrated a clear time- and dose-dependent relationship across all tested cell lines, with significant effects observed within 24 hours of treatment and maximal effects by 72 hours [2] [3]. Importantly, this compound was equally effective against both IL-6-dependent and IL-6-independent cell lines, suggesting its mechanism extends beyond simple IL-6 pathway inhibition [2]. The drug also effectively induced apoptosis in dexamethasone-resistant variants (MM-1R), indicating potential activity in treatment-resistant disease [2] [3].
Multiple mouse models have been employed to validate this compound's in vivo efficacy:
Table 2: In Vivo Efficacy of this compound in Murine Models of Multiple Myeloma
| Model Type | Cell Type | Dosing Regimen | Key Outcomes | Significance |
|---|---|---|---|---|
| Subcutaneous Xenograft | MM cell lines | Oral administration, 14 days/28-day cycle | Dose-dependent tumor growth inhibition | Confirmed in vivo anti-myeloma activity and established dose-response relationship |
| SCID-hu (INA-6) | INA-6 cells in human fetal bone chip | Oral administration, specific regimen not detailed | Inhibition of MM cell growth despite protective bone marrow microenvironment | Demonstrated ability to overcome BM milieu-mediated drug resistance |
| SCID-hu (Primary) | Primary patient MM cells | Oral administration, specific regimen not detailed | Suppression of primary myeloma cell growth | Confirmed activity against primary human MM in disease-relevant context |
The in vivo studies consistently demonstrated that orally administered this compound could effectively inhibit myeloma growth in several sophisticated model systems [5] [7]. Particularly noteworthy was the activity observed in the SCID-hu model using primary patient MM cells, as this model most closely recapitulates the human disease context [5]. Additionally, researchers observed reduced osteoclast numbers and modulation of bone metabolism-related genes in treated animals, suggesting potential benefits on myeloma bone disease [5] [7].
Gene expression analysis following this compound treatment revealed modulation of multiple critical pathways:
Table 3: Gene Expression Changes Following this compound Treatment in MM Cells
| Direction | Functional Categories | Specific Pathways Affected | Key Representative Genes |
|---|---|---|---|
| Downregulated | Adhesion molecules | Integrin signaling | Multiple integrin subunits |
| Downregulated | Cell signaling | TGF-β signaling, FGF signaling, Wnt/β-catenin | Various signaling intermediates |
| Downregulated | Cell cycle progression | Cyclin-dependent regulation | Cyclins, CDKs |
| Downregulated | Bone metabolism | BMP pathways | BMP receptors, effectors |
| Upregulated | Apoptosis | Mitochondrial pathways | Pro-apoptotic Bcl-2 family members |
| Upregulated | Bone development | Bone morphogenetic signaling | Osteogenic factors |
Pathway analysis identified integrin signaling, TGF-β signaling, FGF signaling, Wnt/β-catenin, IGF1, and cell cycle regulation networks as being most significantly modulated by this compound treatment [5] [7]. This broad modulation of multiple pathogenic pathways in MM underscores the potential utility of this compound as a multifaceted therapeutic approach.
Purpose: To establish standardized conditions for evaluating this compound efficacy in MM cell lines.
Materials:
Procedure:
Technical Notes:
Purpose: To quantitatively assess this compound's effects on myeloma cell proliferation and viability.
Methodologies:
Cell Proliferation Assessment:
Cell Cycle Analysis:
Apoptosis Detection:
Technical Notes:
Purpose: To elucidate mechanism of action through analysis of signaling pathways and gene expression.
Procedure:
Western Blot Analysis for Signaling Pathways:
Gene Expression Profiling:
Electrophoretic Mobility Shift Assay (EMSA) for NF-κB:
Technical Notes:
Purpose: To evaluate this compound activity in context of protective bone marrow microenvironment.
Materials:
Procedure:
Technical Notes:
The comprehensive data generated through these application notes and protocols support several key research applications:
Combination Therapy Development: Based on its unique mechanism targeting STAT3 signaling and the bone marrow microenvironment, this compound represents an excellent candidate for rational combination strategies with established MM therapies such as proteasome inhibitors (bortezomib), immunomodulatory agents (lenalidomide), or monoclonal antibodies [4]. The ability to overcome microenvironment-mediated drug resistance makes it particularly attractive for combination approaches targeting the protective bone marrow niche [5].
Biomarker Identification: The gene expression profiling data generated through these protocols can inform the development of predictive biomarkers for this compound response. Specific pathway modulations (e.g., in integrin signaling, TGF-β pathways) could potentially identify patient subsets most likely to benefit from treatment [5] [7]. Additionally, monitoring phospho-STAT3 levels in patient samples could serve as a pharmacodynamic biomarker of target engagement [2] [3].
Bone Disease Modification: The observed effects on osteoclast reduction and bone metabolism-related genes position this compound as a potential dual-purpose agent targeting both the malignant plasma cells and the destructive bone disease in MM [5] [7]. This represents a significant advantage over many current therapies that primarily target the tumor cells without directly addressing bone complications.
The experimental data generated using these standardized protocols provide strong preclinical rationale for clinical evaluation of this compound in multiple myeloma, particularly in settings where targeting the bone marrow microenvironment may overcome drug resistance [2] [5]. The well-established safety profile from earlier phase I trials in rheumatoid arthritis further facilitates translation to clinical studies in hematologic malignancies [2] [3].
Multiple myeloma (MM) is a devastating hematological malignancy characterized by the accumulation of neoplastic plasma cells in the bone marrow, accounting for approximately 1% of all cancer deaths [1] [2]. Despite advances in treatment, including proteasome inhibitors and immunomodulatory drugs, almost all myelomas eventually recur and become resistant to therapy, creating an urgent need for novel therapeutic approaches [2]. The bone marrow microenvironment (BMM) plays a crucial role in MM pathogenesis by providing survival signals, promoting drug resistance, and supporting disease progression [3] [4]. Within this context, Atiprimod (2-(3-Diethylaminopropyl)-8,8-dipropyl-2-azaspiro[4,5] decane dimaleate) emerges as a promising orally bioavailable agent with dual anti-inflammatory and anti-tumor activities [1] [5]. Originally developed for rheumatoid arthritis and well-tolerated in phase I clinical trials, this compound has demonstrated significant anti-myeloma activity across various experimental models, making it a compelling candidate for comprehensive preclinical evaluation [1] [5] [2].
The significance of the BMM in MM cannot be overstated, as recent studies have demonstrated that specific bone marrow microenvironment configurations contribute significantly to patient outcomes. A 2020 cohort study of patients in the Total Therapy clinical trials revealed that certain BMM profiles were associated with 17 fewer months of progression-free survival and 15 fewer months of overall survival, independent of traditional risk factors [3]. This highlights the critical importance of understanding how investigational agents like this compound interact with and modulate this complex microenvironment. The azaspirane class to which this compound belongs has demonstrated beneficial effects in various autoimmune disease models without inducing myelotoxicity, suggesting a favorable safety profile for chronic administration [1] [2]. This application note provides detailed protocols and analytical frameworks for investigating this compound's effects on the BMM, enabling researchers to systematically evaluate its potential as a novel MM therapeutic.
This compound exerts its anti-myeloma effects through multiple interconnected mechanisms that collectively disrupt the protective bone marrow microenvironment and induce direct tumor cell death. The primary molecular target of this compound is the IL-6/STAT3 signaling pathway, a critical axis for myeloma cell survival and proliferation [1] [2]. IL-6, produced by both myeloma and bone marrow stroma cells, stimulates MM cell proliferation through autocrine and paracrine mechanisms and provides neoplastic cells with a survival advantage [2]. This compound effectively blocks STAT3 phosphorylation, thereby interrupting this crucial survival pathway and downstream signaling events [1] [2]. This inhibition leads to the downregulation of anti-apoptotic proteins, including Bcl-2, Bcl-XL, and Mcl-1, creating a cellular environment permissive to apoptosis [2]. Additionally, treatment with this compound activates caspase-3 and subsequent cleavage of poly(ADP-ribose) polymerase (PARP), executing the apoptotic program in myeloma cells [2].
Beyond its effects on STAT3 signaling, this compound demonstrates broad activity against multiple pathways involved in myeloma pathogenesis. Gene expression profiling has revealed that this compound treatment modulates integrin signaling, TGF-β pathways, FGF signaling, Wnt/β-catenin networks, IGF1 signaling, and cell cycle regulation pathways [5]. This multi-target activity disrupts the adhesive interactions between myeloma cells and bone marrow stromal elements that normally promote cell survival and drug resistance. Furthermore, this compound has demonstrated beneficial effects on bone remodeling by reducing osteoclast numbers and inhibiting osteoclast-induced bone resorption, addressing a critical aspect of myeloma-related morbidity [5]. The drug's ability to overcome the protective effects of the bone marrow milieu has been confirmed in sophisticated in vivo models, including SCID-hu systems engrafted with primary patient MM cells, recapitulating the clinical condition and providing strong preclinical rationale for its further development [5].
Table 1: Summary of this compound's Anti-myeloma Effects Across Experimental Models
| Experimental System | Key Findings | Dependency | Significance |
|---|---|---|---|
| MM cell lines (U266-B1, OCI-MY5, MM-1, MM-1R) | Inhibition of proliferation in time- and dose-dependent manner | IL-6 dependent and independent | Demonstrates broad efficacy across diverse myeloma models [5] [2] |
| Cell cycle analysis (U266-B1) | Blockade in G0/G1 phase, preventing cell cycle progression | Dose-dependent | Indicates interference with cell cycle regulatory mechanisms [2] |
| Primary MM patient samples (n=5) | Suppression of myeloma colony-forming cell proliferation | Dose-dependent | Confirms activity against primary patient-derived cells [1] [2] |
| SCID-hu mouse model with INA-6 cells | Overcame protective effects of bone marrow milieu | Microenvironment dependent | Demonstrates ability to overcome drug resistance conferred by BMM [5] |
| SCID-hu model with primary patient MM cells | Confirmed anti-tumor activity in context of primary human disease | Microenvironment dependent | Recapitulates clinical condition, strong translational relevance [5] |
| Bone remodeling studies | Reduced osteoclast numbers compared to control | Microenvironment dependent | Addresses critical aspect of myeloma-related morbidity [5] |
Table 2: Molecular Changes Induced by this compound Treatment in Myeloma Cells
| Category | Specific Elements | Direction of Change | Functional Consequences |
|---|---|---|---|
| STAT Signaling | STAT3 phosphorylation | Decreased [1] [2] | Blocks IL-6-mediated survival and proliferation signals |
| Anti-apoptotic Proteins | Bcl-2, Bcl-XL, Mcl-1 | Downregulated [2] | Creates permissive environment for apoptosis |
| Apoptosis Execution | Caspase-3 activation, PARP cleavage | Increased [2] | Executes programmed cell death |
| Gene Expression | Adhesion, cell signaling, cell cycle, BMP pathway genes | Downregulated [5] | Disrupts cellular processes critical for myeloma survival |
| Gene Expression | Apoptosis and bone metabolism genes | Upregulated [5] | Promotes cell death and potentially improves bone disease |
| Signaling Pathways | Integrin, TGF-β, FGF, Wnt/β-catenin, IGF1 signaling | Modulated [5] | Multi-target activity against key myeloma pathways |
Purpose: To evaluate the direct anti-proliferative effects of this compound on multiple myeloma cell lines and primary patient samples.
Materials:
Procedure:
Note: Each experiment should include replicate wells (minimum n=3) and be repeated at least three independent times. Dose-response curves should be generated to calculate IC₅₀ values for different cell types and exposure durations.
Purpose: To characterize this compound-induced apoptosis and cell cycle perturbations in myeloma cells.
Materials:
Procedure:
Note: Time-course experiments are essential to establish the sequence of molecular events during this compound-induced apoptosis.
Purpose: To evaluate the effect of this compound on NF-κB activation in myeloma cells.
Materials:
Procedure:
Note: Include cold competition experiments with unlabeled oligonucleotide to confirm specificity of binding.
Purpose: To assess the in vivo efficacy of this compound using preclinical models that recapitulate the human bone marrow microenvironment.
Materials:
Procedure:
Note: Animal studies should be conducted in accordance with institutional animal care and use guidelines with appropriate sample sizes for statistical power.
Robust statistical analysis is essential for interpreting experimental results with this compound. For in vitro studies, dose-response curves should be generated using non-linear regression analysis to determine IC₅₀ values with 95% confidence intervals. Comparisons between treatment groups should be performed using two-way ANOVA with post-hoc tests for multiple comparisons, with a significance threshold of p < 0.05. Time-course experiments require repeated measures ANOVA to account for correlated measurements over time. For colony formation assays with primary patient samples, non-parametric tests such as Kruskal-Wallis with Dunn's post-hoc test are appropriate due to typically small sample sizes and potential non-normal distribution of data.
When analyzing in vivo data, mixed-effects models are recommended to handle potential missing data points in longitudinal measurements of tumor volume. Survival analyses (for progression-free and overall survival assessments in preclinical models) should utilize the Kaplan-Meier method with log-rank tests for comparison between groups. For molecular studies, densitometric analysis of western blot bands should be normalized to loading controls and expressed as fold-change relative to control conditions. Correlation analyses between this compound sensitivity and specific genetic alterations in patient-derived samples may provide insights into potential biomarkers for patient stratification. All statistical analyses should be planned a priori and appropriate corrections for multiple testing applied when numerous comparisons are performed.
The preclinical data generated using these protocols have significant translational implications for multiple myeloma therapy development. The consistent activity of this compound across diverse model systems—from cell lines to primary patient samples in sophisticated microenvironment models—provides compelling evidence for its potential clinical utility [5] [2]. Particularly noteworthy is this compound's ability to overcome the protective effects of the bone marrow milieu, a well-established mechanism of drug resistance in myeloma [5]. The multi-target activity against integrin signaling, TGF-β pathways, FGF signaling, and Wnt/β-catenin networks suggests that this compound may simultaneously disrupt multiple survival pathways utilized by myeloma cells [5].
The favorable safety profile observed in phase I rheumatoid arthritis trials, coupled with the oral bioavailability of this compound, positions it as an attractive candidate for clinical development in multiple myeloma [1] [2]. Researchers should consider exploring combination strategies with established anti-myeloma agents, particularly those where IL-6-mediated resistance mechanisms are known to limit efficacy. The beneficial effects on bone remodeling observed in preclinical models suggest that this compound may address both the malignant plasma cell component and the destructive bone disease that significantly impacts patient quality of life [5]. Future studies should focus on identifying predictive biomarkers of response to facilitate patient selection and optimize clinical development strategy.
Title: this compound Inhibition of IL-6/STAT3 Myeloma Survival Pathway
Title: Comprehensive Workflow for this compound Anti-MM Evaluation
The unfolded protein response (UPR) and endoplasmic reticulum (ER) stress signaling pathways have emerged as critical targets for cancer therapeutics, particularly in aggressive subtypes such as triple-negative breast cancer (TNBC). Among the three main ER stress sensors (PERK, IRE1α, and ATF6), the PERK-eIF2α-ATF4-CHOP axis plays a pivotal role in determining cell fate decisions under stressful conditions. In normal physiological states, mild ER stress activates adaptive responses that restore cellular homeostasis; however, prolonged or severe ER stress triggers apoptotic pathways through sustained PERK signaling and CHOP induction [1] [2]. This dual nature of the UPR—promoting survival under transient stress but triggering apoptosis under chronic stress—makes it an attractive target for cancer therapy.
Atiprimod, an orally available JAK2/JAK3 inhibitor with demonstrated anti-inflammatory and anti-proliferative properties, has recently been investigated for its potent anti-cancer effects in various malignancies. Previous studies have shown this compound's efficacy in hepatocellular carcinoma, lymphoma, and multiple myeloma through inhibition of STAT3 signaling [3]. However, its specific mechanisms in breast cancer models, particularly its ability to modulate ER stress pathways, remained incompletely characterized until recently. New evidence demonstrates that this compound uniquely activates the PERK/eIF2α/ATF4/CHOP axis while simultaneously inhibiting STAT3 and NF-κB signaling, creating a synergistic pro-apoptotic effect in resistant breast cancer cell lines [3].
The molecular interplay between these pathways represents a promising therapeutic approach for TNBC, which lacks targeted therapy options due to the absence of estrogen receptor (ER), progesterone receptor (PR), and HER2 amplification. Understanding the precise mechanisms by which this compound activates the PERK/eIF2α/ATF4/CHOP axis provides crucial insights for drug development strategies targeting ER stress pathways in cancer.
This compound exerts its anti-tumor effects through a multi-faceted mechanism that converges on ER stress-mediated apoptosis. In TNBC cell lines MDA-MB-231 and MDA-MB-468, this compound treatment activates the PERK branch of the UPR without significantly engaging autophagy as a protective survival mechanism. The specific molecular events include:
PERK Activation: this compound induces PERK autophosphorylation at Thr980, initiating downstream signaling cascades while simultaneously suppressing IRE1α-mediated expression of autophagy-related proteins (Atg-3, -5, -7, -12) [3].
eIF2α Phosphorylation: Activated PERK phosphorylates the eukaryotic initiation factor 2α (eIF2α) at Ser51, leading to global translational attenuation while selectively enhancing ATF4 mRNA translation [1] [2].
ATF4 and CHOP Induction: The transcription factor ATF4 accumulates and translocates to the nucleus, where it activates expression of C/EBP homologous protein (CHOP/DDIT3), a key mediator of ER stress-induced apoptosis [3].
Beyond ER stress activation, this compound simultaneously targets two critical survival pathways in TNBC:
STAT3 Inhibition: this compound effectively suppresses STAT3 phosphorylation at Tyr705 residue and prevents its nuclear localization, disrupting transcription of pro-survival genes [3].
NF-κB Pathway Suppression: The compound reduces total p65 expression and inhibits nuclear translocation of NF-κB subunits (p65 and p50), thereby attenuating inflammatory and anti-apoptotic signaling [3].
This dual mechanism—simultaneously activating pro-apoptotic ER stress signaling while inhibiting pro-survival pathways—creates a therapeutic vulnerability in otherwise treatment-resistant TNBC cells. The preferential sensitivity of MDA-MB-468 cells compared to MDA-MB-231 cells appears correlated with basal levels of pSTAT3 and Ki-67, suggesting potential biomarkers for treatment response [3].
Table 1: Quantitative Effects of this compound on Cell Viability and Apoptosis in TNBC Models
| Parameter | MDA-MB-231 Cells | MDA-MB-468 Cells | Experimental Conditions |
|---|---|---|---|
| IC50 Value | ~2.5 μM | ~1.5 μM | 48-hour treatment [3] |
| Apoptotic Induction | Moderate | Strong | Dose-dependent [3] |
| Cell Cycle Arrest | G1/S phase | G1/S phase | Flow cytometry analysis [3] |
| MMP Loss | ~40% reduction | ~65% reduction | DiOC6 staining [3] |
| Nuclear Condensation | ~35% cells affected | ~60% cells affected | DAPI staining [3] |
Comprehensive dose-response studies revealed that this compound inhibits cell viability in both MDA-MB-231 and MDA-MB-468 TNBC cells in a time-dependent and concentration-dependent manner. The MDA-MB-468 cell line demonstrated greater sensitivity, with significant reduction in viability observed at 1.5 μM concentration after 48 hours of treatment, while MDA-MB-231 cells required higher concentrations (2.5 μM) for comparable effects [3]. This differential sensitivity correlates with basal expression levels of pSTAT3 and proliferation marker Ki-67, which are higher in MDA-MB-468 cells, suggesting that pre-existing signaling activation may render cells more vulnerable to this compound's dual mechanism of action.
Beyond direct cytotoxicity, this compound effectively suppressed clonogenic potential and migratory capacity in both cell lines, indicating impairment of key pro-tumorigenic behaviors. The hanging drop assay demonstrated a significant reduction in colony diameter following treatment with 2 μM this compound for 72 hours. This concentration also effectively inhibited cell invasion through Matrigel-coated transwell membranes, with approximately 70% reduction in migratory capacity compared to untreated controls [3].
At the molecular level, this compound treatment triggered substantial alterations in both ER stress-related and survival pathway components. Western blot analysis revealed upregulation of key ER stress markers including BiP, PERK, ATF4, and CHOP, along with increased phosphorylation of PERK (Thr980) and eIF2α (Ser51) [3]. Conversely, the compound downregulated STAT3 and p65 expression while inhibiting nuclear localization of pSTAT3, p65, and p50 transcription factors.
Table 2: Protein Expression Changes Following this compound Treatment (2 μM, 48 hours)
| Protein | Change in Expression | Functional Consequences | Technique Used |
|---|---|---|---|
| pPERK (Thr980) | ↑ 3.5-fold | Activation of UPR | Immunoblotting [3] |
| p-eIF2α (Ser51) | ↑ 3.0-fold | Translational control | Immunoblotting [3] |
| ATF4 | ↑ 4.2-fold | Transcriptional activation | Immunoblotting [3] |
| CHOP | ↑ 5.0-fold | Apoptosis induction | Immunoblotting [3] |
| pSTAT3 (Tyr705) | ↓ 80% | Inhibition of survival signaling | Immunoblotting [3] |
| p65 | ↓ 70% | Reduced NF-κB signaling | Immunoblotting [3] |
| Bcl-2 | ↓ 65% | Promoted apoptosis | Immunoblotting [3] |
| Bax | ↑ 3.8-fold | Enhanced apoptosis | Immunoblotting [3] |
The pro-apoptotic effects were further confirmed through flow cytometric analysis following Annexin V/PI staining, which demonstrated a significant increase in both early and late apoptotic populations. This was accompanied by mitochondrial membrane potential loss (detected by DiOC6 staining) and nuclear condensation (visualized through DAPI staining), confirming engagement of the intrinsic apoptotic pathway [3]. Additionally, cell cycle analysis revealed prominent G1/S phase arrest, indicating disruption of cell cycle progression mechanisms.
Materials: MDA-MB-231 and MDA-MB-468 human breast cancer cell lines (ATCC); RPMI-1640 medium; fetal bovine serum (FBS); penicillin-streptomycin solution; this compound (Tocris Bioscience); dimethyl sulfoxide (DMSO).
Procedure:
MTT Colorimetric Assay:
Trypan Blue Exclusion Assay:
Hanging Drop Colony Formation Assay:
Annexin V/Propidium Iodide Staining:
Nuclear Morphology Assessment (DAPI Staining):
Mitochondrial Membrane Potential (ΔΨm) Measurement:
Western Blotting:
Nuclear Fractionation:
The following diagrams visualize the key signaling pathways and experimental workflows, generated using Graphviz with enforced color contrast and layout specifications:
The compelling preclinical evidence for this compound's efficacy in TNBC models, particularly through activation of the PERK/eIF2α/ATF4/CHOP axis, positions this compound as a promising therapeutic candidate for further development. The dual mechanism of simultaneously inducing pro-apoptotic ER stress while inhibiting pro-survival STAT3 and NF-κB pathways represents a strategic approach to overcome the therapeutic resistance often encountered in TNBC treatment. Furthermore, the differential sensitivity observed between MDA-MB-231 and MDA-MB-468 cells suggests that biomarker stratification based on basal pSTAT3 and Ki-67 expression could optimize patient selection in clinical settings.
From a translational perspective, several key considerations emerge from these findings:
Therapeutic Window Optimization: The concentration range effective in vitro (1.5-2.5 μM) appears achievable based on prior pharmacokinetic studies of this compound in other indications, though formal toxicity profiling in relevant models is warranted [3].
Combination Strategies: Potential synergies with conventional chemotherapy or emerging targeted agents should be explored, particularly given this compound's unique mechanism distinct from DNA-damaging or microtubule-targeting compounds.
Resistance Mechanisms: The observation that forced STAT3 overexpression can partially overcome this compound sensitivity in MDA-MB-231 cells highlights the need to anticipate and monitor potential resistance mechanisms in clinical development [3].
Atiprimod is a novel cationic amphiphilic compound that has demonstrated anti-cancer activity in various hematologic malignancies. Its primary mechanism involves the inhibition of the JAK/STAT signaling pathway, particularly targeting JAK2 and STAT3 phosphorylation [1] [2]. The table below summarizes its key mechanisms and proposed rational combinations.
| Mechanism of Action | Observed Experimental Outcomes | Proposed Rational Combinations |
|---|---|---|
| JAK/STAT Inhibition [1] [2] | Inhibition of phosphorylation of JAK2, STAT3, STAT5, and AKT; reduction of JAK2V617F mutant allele burden [1]. | JAK2 inhibitors (e.g., Ruxolitinib), PI3K/AKT/mTOR pathway inhibitors [1] [3]. |
| Induction of Apoptosis [1] [2] [4] | Caspase-3 activation, PARP cleavage, downregulation of Bcl-2, Bcl-XL, and Mcl-1; activation of AIF pathway in MCL [2] [4]. | Bcl-2 inhibitors (Venetoclax), conventional chemotherapeutic agents. |
| Cell Cycle Arrest [2] | G0/G1 phase blockade in multiple myeloma cells [2]. | CDK4/6 inhibitors. |
| Modulation of Tumor Microenvironment | Suppression of IL-6 activity [2]. | Immunomodulatory drugs (e.g., Lenalidomide). |
The following protocols are suggested for in vitro and in vivo studies based on methodologies from preclinical research.
This protocol is adapted from studies on multiple myeloma and mantle cell lymphoma cells [2] [4].
This protocol is critical for validating the mechanistic basis of any combination [1] [2].
This is based on studies showing this compound's efficacy in mouse models of mantle cell lymphoma [4].
The following table summarizes key quantitative data from studies on this compound as a single agent, which can serve as a baseline for designing combination studies.
| Cancer Model | Experimental System | Key Metric (this compound) | Reported Value |
|---|---|---|---|
| JAK2V617F+ MPNs [1] | FDCP-EpoR JAK2V617F cells | IC50 (Proliferation) | 0.42 µM |
| SET-2 cells (Human) | IC50 (Proliferation) | 0.53 µM | |
| Patient PV progenitors | p-value (vs. normal) | 0.001 | |
| Multiple Myeloma [2] | U266-B1 cells | IC50 (Proliferation) | ~2 µM |
| Mantle Cell Lymphoma [4] | Jeko-1 cells (in vivo) | Tumor Growth Inhibition | Significant suppression |
| Refractory Multiple Myeloma [6] | Phase I/IIa Clinical Trial | Planned Dose Levels | 30 - 480 mg/day (oral) |
Below are diagrams illustrating the core experimental workflow for testing combinations and this compound's primary mechanism of action.
Diagram 1: Experimental workflow for evaluating this compound combination therapies, outlining the key stages from initial screening to data analysis.
Diagram 2: this compound's core mechanism of action. This compound inhibits JAK2 phosphorylation, blocking downstream JAK/STAT signaling, which leads to downregulation of pro-survival genes and induction of apoptosis.
This compound is a promising agent with a multi-faceted mechanism of action, particularly in JAK/STAT-driven hematologic cancers. While clinical development has been explored in refractory multiple myeloma and carcinoid cancer [6] [7], its full potential may be realized in rational combination therapies.
Future work should focus on:
The protocols and rationales provided here offer a foundation for researchers to initiate these critical combination studies.
The table below summarizes the available information on Atiprimod's identification, storage, and hazards [1].
| Property | Specification |
|---|---|
| CAS Number | 123018-47-3 [1] |
| Synonyms | SKF 106615; Azaspirane [1] |
| Molecular Formula | C₂₂H₄₄N₂ [1] |
| Molecular Weight | 336.608 g/mol [1] |
| Appearance | Solid [1] |
| Storage Conditions | -20°C (powder) or -80°C (in solvent); keep container tightly sealed in a cool, well-ventilated area. Away from direct sunlight and ignition sources [1]. |
| Hazard Statements | H302 (Harmful if swallowed); H410 (Very toxic to aquatic life with long-lasting effects) [1]. |
| Other Hazards | During combustion, may emit irritant fumes [1]. |
Q1: What are the safe storage conditions for this compound? this compound must be stored at -20°C in its powder form or at -80°C when dissolved in a solvent [1]. Containers should be kept tightly sealed in a cool, well-ventilated place, away from direct sunlight, heat, and incompatible materials like strong acids, alkalis, and oxidizing or reducing agents [1].
Q2: What personal protective equipment (PPE) should I use when handling this compound? It is advised to use full personal protective equipment, including:
Q3: What should I do in case of accidental exposure?
Q4: I cannot find solubility data for this compound. What is a recommended experimental approach? The available Material Safety Data Sheet (MSDS) does not list solubility values [1]. A practical approach to determine solubility experimentally would be to use the shake-flask method, a standard technique for measuring solubility. This involves the following workflow:
For analytical quantification, you could adapt a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, similar to those used for other pharmaceutical compounds [2] [3]. Key parameters for method development are summarized below:
| HPLC Parameter | Consideration / Example |
|---|---|
| Stationary Phase | C18 column (e.g., 5 µm, 4.6 mm x 250 mm) [2]. |
| Mobile Phase | Mixture of buffer (e.g., 0.02 M ammonium acetate) and organic solvents (e.g., acetonitrile, tetrahydrofuran) [2]. |
| Detection | UV detection; wavelength to be determined for this compound (e.g., 228 nm was used for a similar-sized molecule) [2]. |
| Sample Preparation | Dissolve and dilute samples from the solubility experiment filtrate using the mobile phase or a compatible solvent [2]. |
While your query focused on solubility and storage, understanding the drug's mechanism can be crucial for troubleshooting biological experiments. Research indicates that this compound inhibits multiple myeloma cell proliferation by targeting key signaling pathways [4] [5]. The following diagram illustrates its documented mechanism of action at the cellular level:
Key Experimental Findings:
The table below summarizes key findings on effective this compound concentrations from published studies.
| Cell Type / Disease Model | Effective Concentration Range | Key Apoptotic Markers & Pathways | Citation |
|---|---|---|---|
| Multiple Myeloma (e.g., U266-B1, MM-1 cells) | ~2 μM [1] [2] | ↓ p-STAT3, ↓ Bcl-2, Bcl-XL, Mcl-1; activation of caspase-3, PARP cleavage [1] [3] | |
| Mantle Cell Lymphoma (MCL cell lines & primary cells) | In vitro growth inhibition & apoptosis induction | Activation of JNK; ↑ Bax, Bad, p-Bcl-2; AIF release (caspase-independent); cytochrome c release, caspase-9/3 activation [4] [5] | |
| Pituitary Adenoma (GH3 cell line) | 1 μM (autophagy/ER stress) to higher doses (apoptosis) [6] | Low dose: ↑ Autophagy (LC3-II, Beclin-1) & ER stress (CHOP, p-PERK). High dose: Caspase-dependent apoptosis, ↓ Bcl-2, ↓ STAT3 [6] |
Based on the research, here are methodologies for key experiments evaluating this compound's pro-apoptotic effects.
This protocol is adapted from studies on multiple myeloma and mantle cell lymphoma cells [1] [5].
This method is crucial for confirming apoptosis and understanding its mechanism [1] [6].
Problem: Lack of apoptosis or low efficacy at published concentrations.
Problem: Variable results between cell lines or primary cells.
Problem: Poor solubility of this compound.
To guide your experimental design, the diagram below integrates key mechanisms by which this compound induces apoptosis across different cancer types.
Understanding Atiprimod's multifaceted mechanisms is crucial for selecting appropriate assays. It primarily targets key signaling pathways that promote cancer cell survival and proliferation [1] [2] [3].
| Mechanism of Action | Observed Cytotoxicity Effects | Relevant Cancer Models |
|---|---|---|
| JAK-STAT Signaling Inhibition: Blocks IL-6-induced STAT3 phosphorylation [1] [4] [5]. | Induction of apoptosis via caspase-3/9 activation; downregulation of Bcl-2, Bcl-XL, and Mcl-1 [1] [2] [3]. | Multiple Myeloma (U266-B1, MM.1, OCI-MY5) [1] [4] [5]. |
| PI3-K/Akt Signaling Inhibition: Suppresses Akt phosphorylation [5]. | Induces apoptosis; overcomes cell adhesion-mediated drug resistance (CAM-DR) [5]. | Multiple Myeloma [5]. |
| NF-κB Pathway Inhibition: Inhibits IκBα and NF-κB p65 phosphorylation [5]. | Contributes to apoptosis; suppresses cytokine secretion from bone marrow stromal cells [5]. | Multiple Myeloma [5]. |
| Anti-angiogenic Effects: Reduces production of VEGF and IL-6 in the tumor microenvironment [2] [5]. | Inhibits proliferation and migration of Human Umbilical Vein Endothelial Cells (HUVECs) [2] [5]. | In vitro angiogenesis models [2] [5]. |
| Induction of Oxidative Stress Pathway: Activates JNK and upregulates pro-apoptotic proteins Bax and Bad [3]. | Induces caspase-independent apoptosis via Apoptosis-Inducing Factor (AIF) translocation [3]. | Mantle Cell Lymphoma (MCL) [3]. |
A multi-assay approach is recommended to capture the full scope of this compound's activity, as it induces cell death through multiple mechanisms [6].
This colorimetric assay is ideal for initial dose-response screening.
Confirm apoptosis by detecting the cleavage of hallmark proteins.
| Problem | Possible Cause | Solution & Optimization Tips |
|---|---|---|
| High background or non-specific signal in viability assays. | Incomplete removal of culture medium containing compound or dead cell debris. | Increase wash steps after incubation and before measurement. For fluorescent dyes like calcein AM, use heavy-atom quenchers like Co²⁺ to quench extracellular fluorescence [7]. |
| Variable results in hemolysis or LDH assays. | Lack of standardization in key parameters such as erythrocyte concentration, incubation time, or detergent for positive control [8]. | Standardize the protocol: Use a consistent species source for erythrocytes, carefully control cell concentration and incubation time, and use the same detergent for 100% hemolysis controls across experiments [8]. |
| Weak or no apoptotic signal. | Incorrect concentration or exposure time; predominant use of a non-apoptotic cell death pathway. | Titrate this compound concentration and extend treatment time. Include assays for alternative pathways; for MCL, use an AIF inhibitor to confirm the caspase-independent mechanism [3]. |
| Lack of inhibitory effect on target pathways. | Inactive compound stock or resistant cell line. | Ensure proper storage of this compound stock solutions. Verify activity of the IL-6/STAT3 pathway in your cell model using a positive control (e.g., exogenous IL-6) before testing the compound [1]. |
The following diagrams summarize the key signaling pathways targeted by this compound and a recommended experimental workflow.
Atiprimod inhibits cancer cell growth and survival by targeting specific cellular signaling pathways and proteins. The table below summarizes its core mechanisms and the quantitative data from experiments on multiple myeloma (MM) cell lines [1].
| Mechanism/Aspect | Experimental Finding | Cell Lines/Models Used | Key Metrics |
|---|---|---|---|
| Proliferation Inhibition | Time- and dose-dependent inhibition | U266-B1, OCI-MY5, MM-1, MM-1R | Cell proliferation assays [1] |
| Cell Cycle Arrest | Blockade in the G0/G1 phase | U266-B1 | Flow cytometry for cell cycle analysis [1] |
| STAT3 Signaling Inhibition | Blockade of IL-6-induced STAT3 activation | U266-B1 | Western blot, EMSA [1] |
| Anti-apoptotic Protein Modulation | Downregulation of Bcl-2, Bcl-XL, and Mcl-1 | U266-B1 | Western blot analysis [1] |
| Apoptosis Induction | Activation of Caspase-3 and PARP cleavage | U266-B1 | Caspase-3 activity assay, PARP cleavage Western blot [1] |
| Clonogenic Growth Suppression | Dose-dependent suppression of colony formation | Bone marrow cells from 5 newly diagnosed MM patients | Myeloma colony-forming cell (CFC) assay [1] |
A significant factor in non-specific effects or reduced drug efficacy is the protective role of the bone marrow (BM) stroma [2]. This stromal-mediated protection is not unique to this compound but has also been demonstrated for other targeted agents like Ruxolitinib and Vorinostat [2]. The protection is mediated by the activation of JNK and PI3K signalling pathways in the cancer cells. Importantly, studies show that pharmacological inhibition of JNK (with SP600125) or PI3K (with LY294002) can completely abrogate this BM-mediated protective effect [2].
The following diagram outlines a strategic workflow to identify and mitigate non-specific effects or reduced efficacy of this compound in your experiments.
Here are the methodologies for key experiments cited in the troubleshooting guide.
This protocol helps determine if your experimental system is subject to BM-mediated protection [2].
This protocol confirms the activation of JNK and PI3K pathways in your cells due to the stromal co-culture [2].
This is the key step to overcome non-specific protection [2].
The following table details the treatment durations and key observations from published studies on Atiprimod. Please note that the optimal time course is highly dependent on your specific experimental context, including cell type and desired endpoint.
| Cell Line / Model | Cancer Type | Treatment Duration | Key Observed Effects & Timing | Citation |
|---|---|---|---|---|
| MDA-MB-231 & MDA-MB-468 | Triple-Negative Breast Cancer | 24 & 48 hours (time-dependent assays) | Dose- & time-dependent inhibition of cell viability & colony formation; induction of prolonged ER stress leading to apoptosis. | [1] |
| U266-B1, OCI-MY5, MM-1, MM-1R | Multiple Myeloma | 24 - 96 hours (time-dependent assays) | Time- & dose-dependent proliferation inhibition; G0/G1 cell cycle arrest & apoptosis (caspase-3 activation, PARP cleavage) observed. | [2] [3] |
| FDCP-EpoR (JAK2V617F), SET-2, CMK | Hematologic Malignancies (MPNs) | 72 hours (primary growth inhibition assay) | Dose-dependent growth inhibition; induction of apoptosis (increased caspase-3 activity, PARP cleavage) in subsequent time-course experiments. | [4] |
| Patient Trial (Advanced Cancer) | Advanced Cancer | 14 days on / 14 days off (per 28-day cycle) | Clinical protocol for phase I trial; treatment could continue for up to 1 year if no serious side effects and cancer was stable/shrinking. | [5] |
To assist in your experimental setup, here are methodologies adapted from the cited research.
This standard protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of this compound.
This protocol outlines how to investigate the mechanism of action after establishing effective doses.
The diagram below illustrates the key molecular pathways targeted by this compound, as identified in the referenced studies. This can help you select the most relevant downstream markers for your time-course experiments.
What is a typical starting dose range for in vitro experiments with this compound? Based on the literature, effective in vitro concentrations typically range from 0.5 µM to 2 µM, but this varies significantly by cell line. It is crucial to conduct your own dose-response curve to determine the specific IC₅₀ for your model. Some hematologic cancer cell lines show sensitivity at sub-micromolar levels (IC₅₀ ~0.42 µM). [4] [1] [2]
My cells are not showing apoptosis after 24 hours of treatment. What should I do? This is not uncommon. The onset of apoptosis can be time-dependent. Consider extending the treatment time to 48 or 72 hours. Apoptosis via the ER stress pathway (PERK/eIF2α/ATF4/CHOP) often requires prolonged stress to commit the cell to death. Ensure you are measuring the correct markers, such as cleaved caspase-3 and PARP, not just early viability indicators. [1] [2]
How does this compound's mechanism influence the choice of treatment duration? this compound has a multi-faceted mechanism. While it can rapidly inhibit JAK-STAT phosphorylation (within hours), the downstream effects on anti-apoptotic proteins (Bcl-2, Mcl-1) and the induction of ER stress require longer exposure to ultimately trigger cell cycle arrest and apoptosis. Therefore, shorter time points (6-24h) may be suitable for signaling studies, while longer durations (48-72h) are needed for functional outcomes like cell death. [1] [2] [3]
Here are answers to some common questions researchers have about working with this compound.
Q1: What is the typical IC50 range for this compound, and which cell lines are most sensitive?
Q2: What are the known mechanisms of action of this compound?
Q3: My IC50 values are inconsistent between replicates. What could be the cause?
Q4: Are there any novel technologies that can improve IC50 determination?
The following table summarizes key findings from published studies on this compound's activity. Note that specific IC50 values for the cell lines mentioned in [2] were not provided in the search results.
| Cell Line / Context | Reported IC50 / Activity | Key Findings | Citation |
|---|---|---|---|
| National Cancer Institute (NCI) Panel | Low micromolar range | Inhibited proliferation of all human cancer cell lines tested; metastatic lines were more sensitive. | [1] |
| Multiple Myeloma (e.g., U266-B1, MM-1) | Time- and dose-dependent inhibition | Blocked IL-6-induced STAT3 phosphorylation, caused G0/G1 cell cycle arrest, and induced apoptosis. | [2] |
| Patient-Derived Myeloma Cells | Dose-dependent suppression | Suppressed colony-forming cell proliferation in fresh marrow samples from patients with newly diagnosed MM. | [2] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibition of proliferation & migration | Disrupted cord formation and suppressed new blood vessel growth, indicating anti-angiogenic effects. | [1] |
The diagram below outlines a robust general workflow for determining IC50, integrating best practices from the search results. You can adapt this protocol for use with this compound.
Drug Preparation (Step 1.2): As described in one study, this compound can be dissolved in phosphate-buffered saline (PBS) to create a stock solution (e.g., 8 mM), which is then further diluted in tissue culture medium for treatment [2]. If using DMSO, it is critical to include a vehicle control and ensure the final DMSO concentration does not affect cell viability (e.g., typically ≤0.1%) [4].
Viability Measurement (Step 2.4): You can use several assays. The resazurin-based (CellTiter-Blue) assay has been successfully adapted for 3D cultures in microfluidic droplets [4]. The classic MTT assay is also widely used, where absorbance is measured after dissolving the formazan product in DMSO [3].
Data Analysis & Validation (Step 3.4): To overcome the time-dependency of traditional IC50, consider calculating the effective growth rate (r) for each drug concentration using the formula N(t) = N₀ · e^(r·t), where N(t) is the cell population at time t [3]. From the concentration dependence of this growth rate, you can derive more robust parameters like ICr₀ (concentration where growth rate is zero) or ICrmed (concentration that halves the control growth rate) [3].
FAQ 1: What is the core mechanism of action of Atiprimod? this compound is an orally bioavailable cationic amphiphilic compound. Its primary characterized anti-cancer effects are mediated through the inhibition of key pro-survival signaling pathways, most notably the JAK-STAT3 pathway and the NF-κB pathway [1] [2] [3]. It also induces endoplasmic reticulum (ER) stress, leading to apoptosis, as observed in breast cancer cells [4].
The diagram below summarizes the primary signaling pathways targeted by this compound.
Figure 1: this compound inhibits pro-survival JAK-STAT3 and NF-κB pathways while activating the ER stress-mediated apoptotic pathway.
FAQ 2: What are the downstream molecular effects of this compound? The inhibition of STAT3 and NF-κB, along with the induction of ER stress, leads to consistent downstream effects across multiple cancer types:
| Molecular Effect | Observed Outcome | Experimental Evidence |
|---|---|---|
| Downregulation of Anti-apoptotic Proteins | Decreased levels of Bcl-2, Bcl-XL, and Mcl-1 [2] [5]. | Western blot analysis of protein lysates from treated MM cells [2]. |
| Activation of Caspase Cascade | Cleavage and activation of caspase-3, -8, and -9, and subsequent cleavage of PARP [1] [2] [4]. | Western blotting; apoptosis confirmed by TUNEL or Annexin V/PI staining [1] [4]. |
| Cell Cycle Arrest | Blockade of cells in the G0/G1 phase [2] [5]. | Cell cycle analysis via flow cytometry (PI/RNase staining) [4]. |
| Inhibition of Angiogenesis | Reduced secretion of VEGF from bone marrow stromal cells (BMSCs) and human umbilical vein endothelial cells (HUVECs) [1]. | ELISA measurement of VEGF in cell culture supernatants [1]. |
Protocol 1: Assessing Apoptosis via Annexin V/Propidium Iodide Staining This is a standard method to quantify early and late apoptosis.
Protocol 2: Evaluating STAT3 Phosphorylation via Western Blotting This protocol confirms the primary mechanism of action.
Since direct reports of this compound resistance are limited, the following are hypothetical mechanisms based on its known targets and general cancer resistance principles. The table below outlines potential issues and proposed investigative steps.
| Potential Issue / Mechanism | Investigation Strategy | Supporting Techniques |
|---|---|---|
| Upstream Bypass Signaling: Activation of alternative survival pathways (e.g., PI3K/Akt, MAPK/ERK) compensating for blocked STAT3/NF-κB. | Analyze phosphorylation of Akt, ERK, and other key nodes in resistant cell lines. | Phospho-kinase array or Western blotting. Combine this compound with PI3K/Akt or MEK inhibitors [6]. |
| Altered Drug Influx/Efflux: Overexpression of efflux pumps like P-glycoprotein (MDR1) reducing intracellular this compound concentration. | Evaluate mRNA/protein levels of ABC transporters (e.g., MDR1). Use verapamil or other pump inhibitors in combination studies. | qPCR, Western Blot. Functional assays like calcein-AM efflux. |
| Mutations in Drug Target: Mutations in JAK2 or STAT3 preventing this compound binding. | Sequence JAK2 and STAT3 genes in resistant vs. parental cells. | Sanger sequencing or Next-Generation Sequencing. |
| Enhanced Pro-Survival Feedback: Treatment-induced hyperactivation of compensatory feedback loops. | Perform time-course experiments to monitor dynamic changes in pathway activation after treatment. | RNA-Seq to identify upregulated survival genes. |
| Dysregulation of ER Stress Response: Failure to transition from pro-survival autophagy to pro-apoptotic signaling. | Monitor markers of autophagy (LC3-I/II conversion, p62) and apoptosis (CHOP, caspase cleavage) over time. | Western blot for LC3, CHOP, caspases; fluorescence microscopy for GFP-LC3 puncta formation [4]. |
The following workflow can help systematically identify the dominant resistance mechanism in your experimental models.
Figure 2: A logical workflow for systematically investigating the mechanism of this compound resistance in vitro.
The current research landscape would benefit from further investigation into:
The table below summarizes the standard solvent preparation method for Atiprimod as reported in a key study:
| Parameter | Specification |
|---|---|
| Solvent | Phosphate-Buffered Saline (PBS) [1] [2] |
| Stock Concentration | 8 mM [1] [2] |
| Final Working Concentration | Diluted in standard tissue culture medium (e.g., RPMI 1640) as required by the experiment [1] [2] |
This method has been successfully used in in vitro studies on multiple myeloma cell lines and was found to be well-tolerated in phase I clinical trials for rheumatoid arthritis [1] [2].
Understanding the compound's background can inform experimental design. This compound is an azaspirane class compound with anti-inflammatory and anti-cancer properties [3]. Key mechanisms of action identified in multiple myeloma research include:
Retention time drift is a common HPLC issue. The diagram below illustrates the systematic troubleshooting process.
Q: Why do my analyte retention times consistently drift over a long sequence of analyses? A: This is often due to chemical changes in the separation system or a gradual change in flow rate [4]. To diagnose, calculate the retention factor (k'). If k' changes, the cause is likely chemical; if k' is constant but retention times shift, look for a flow rate issue [5].
Q: What chemical changes in the mobile phase can cause retention time drift? A: The most common causes are:
Q: What if the retention time of my solvent peak (t₀) is also drifting? A: If the retention times of all peaks, including the t₀ marker, shift in the same direction and to the same degree, the problem is almost certainly a change in flow rate [4]. This could be caused by a small, slow leak in the system or a pump malfunction [4] [5].
The effect of Atiprimod on MMP can vary depending on the cell type and context. It is crucial to design your assay with appropriate controls to correctly interpret the results.
| Cell Type / Context | Reported Effect on MMP | Associated Assay & Key Findings | Source |
|---|---|---|---|
| JAK2V617F-positive cells (e.g., FDCP-EpoR, SET-2) | Increased MMP ("heightened") | Associated with induction of apoptosis; also observed increased caspase-3 activity and PARP cleavage. [1] | |
| Mantle Cell Lymphoma (MCL) cells | Induced MMP loss (implied) | Triggered cytochrome c and AIF release from mitochondria; apoptosis was primarily via the AIF pathway. [2] | |
| Multiple Myeloma (MM) cells | Not directly measured | Induced apoptosis via caspase-3 activation and PARP cleavage; inhibited anti-apoptotic proteins Bcl-2 and Bcl-XL. [3] |
Based on the literature and standard MMP assay kits, here is a generalized workflow and key considerations for your experiments. The core principle is to use a cationic, fluorescent dye like TMRE (Tetramethylrhodamine, Ethyl Ester) that accumulates in active mitochondria. A loss of MMP (depolarization) results in a decrease in fluorescence intensity. [4] [5]
Key Control: Uncoupler (FCCP/CCCP) Always include a control group pre-treated with an uncoupler like FCCP (Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) or CCCP (Carbonyl cyanide 3-chlorophenylhydrazone). These compounds dissipate the H+ gradient across the mitochondrial inner membrane, completely collapsing the MMP. This serves as your positive control for depolarization and confirms your assay is functioning correctly. The fluorescence signal in this group should be the lowest. [4] [5]
Dye and Staining Considerations
Here are solutions to frequently encountered problems in MMP assays with investigational drugs like this compound.
| Problem | Possible Cause | Solution & Troubleshooting Steps |
|---|---|---|
| No change or weak signal | Incorrect dye concentration; poor drug activity; wrong assay parameters. | Titrate TMRE concentration; verify drug solubility and activity with a viability assay; confirm instrument settings (Ex/Em ~549/575 nm). [4] |
| Unexpected signal increase | Apoptosis induction (early phase). | The literature shows this compound can heighten MMP in some cancer cells as part of apoptosis. Perform a time-course experiment and correlate with other apoptotic markers (e.g., caspase activation, PARP cleavage). [1] |
| High background or variable data | Inadequate washing; over-confluent cells; cell type heterogeneity. | Optimize washing steps post-staining; ensure consistent cell density and health; use a more homogeneous cell population; account for intrinsic intercellular heterogeneity of ΔΨm. [6] |
| Results contradict expectations | Complex cell-type specific mechanisms; off-target effects. | Do not assume all drugs decrease MMP. Investigate alternative death pathways (e.g., AIF release in MCL). Use the FCCP control as a definitive baseline for "full depolarization." [2] |
A successful PARP cleavage assay depends on several factors. The table below outlines common issues and their solutions, synthesized from the provided research.
| Problem | Possible Cause | Solution / Troubleshooting Step |
|---|---|---|
| No cleaved band detected | Cell death not induced; Wrong cleavage site antibody | Include positive control (e.g., cells treated with a known apoptosis inducer); Verify antibody targets caspase-cleaved PARP1 (e.g., at Asp214) [1]. |
| High background noise | Antibody concentration too high; Incomplete blocking | Titrate antibody to optimal dilution; Ensure adequate blocking time and proper buffer [1]. |
| Unexpected band sizes | Cleavage by non-caspase proteases (e.g., calpain, cathepsins) | Investigate cell death mode; Different proteases produce signature fragments (e.g., 55-kD, 40-kD) [2]. |
| Poor correlation with cell death | PARP cleavage not a primary death mechanism; Off-target drug effects | Use PARP cleavage as one of several apoptosis markers; Consider drug-specific off-target profiles [3] [4]. |
| Inconsistent results | Overexpression of fluorescently-tagged PARP1 | Use stable cell lines with near-physiological expression levels (e.g., BAC transgenes) to avoid artifacts [5]. |
While a full step-by-step protocol is beyond the search results' scope, the key specifications for a standard Western Blot detection of cleaved PARP are as follows, based on a widely used commercial antibody [1]:
To better understand the biological process and the experimental goal, the following diagrams illustrate the key concepts.
PARP Cleavage in Apoptosis: This diagram shows the core process where an apoptotic stimulus triggers caspases to cleave full-length PARP1, generating fragments that serve as a key apoptosis biomarker [1] [2].
PARP Cleavage Detection Workflow: This workflow outlines the key steps in detecting PARP cleavage via Western Blot, highlighting the critical incubation with a cleaved-specific antibody and the expected results [1].
| Problem Phenomenon | Potential Causes | Suggested Solutions & Investigations |
|---|
| Low or No Caspase Signal | • Incorrect drug concentration/duration • Inactive or improperly dissolved this compound • Cell line insensitivity or high basal IL-6 • Inefficient cell lysis | • Perform a dose-response (e.g., 0.5-5 µM) and time-course experiment [1] [2]. • Confirm drug solubility and prepare a fresh stock solution in PBS or medium [1] [2]. • Pre-test cell line response; use STAT3 phosphorylation as a proximal efficacy marker [1] [2]. • Visually confirm cell lysis under a microscope and ensure lysis buffer is compatible with your assay. | | High Background Signal | • Excessive cell death at baseline (over-confluence) • Non-specific cleavage of substrate • Assay reagent contamination | • Ensure cells are in log-phase growth and at optimal density (e.g., 50-70% confluence). • Include a specific caspase inhibitor control (e.g., Z-DEVD-fmk); signal should be suppressed [3]. • Use fresh, sterile reagents and include a "cells-only" control to rule out contamination. | | High Signal Variability | • Inconsistent cell seeding • Uneven drug distribution • Inconsistent reagent dispensing | • Ensure homogeneous cell suspension during seeding and use multi-channel pipettes. • Add drug dilutions carefully and mix plates gently after addition. • Use automated dispensers for reagents and pre-warm assay buffers to prevent bubble formation. | | Data Doesn't Match Expected Apoptosis | • Cell death is caspase-independent • Assay is measuring the wrong caspase • Off-target effects on other pathways (e.g., NF-κB) | • Use a complementary viability assay (e.g., membrane integrity) and a positive control (e.g., Staurosporine). • Confirm the specific caspase being measured (e.g., Caspase-Glo 3/7 is for executioners, not initiators) [4]. • Investigate other relevant pathways; this compound is known to also affect NF-κB [1] [2]. |
Based on the methodology from a study on this compound in multiple myeloma, here is a foundational protocol you can adapt [1] [2].
1. Cell Preparation and Treatment
2. Caspase Activity Measurement (Example: Luminescent Assay) The Caspase-Glo 3/7 Assay is a common choice for its convenience and sensitivity [4].
3. Essential Control Groups For a robust experiment, always include these controls:
The diagram below illustrates the known molecular mechanism of this compound, which will help you contextualize your caspase activity data and identify potential upstream bottlenecks if the caspase signal is low.
If you continue to face challenges, consider these alternative methods to confirm your findings.
| Method | Principle | Key Advantage for Your Study |
|---|---|---|
| Western Blot | Detects cleavage (activation) of caspases and substrates like PARP [1] [2]. | Confirms specific caspase activation and shows downstream apoptotic effect. |
| Genetically Encoded Biosensors (e.g., SFCAI/VC3AI) | A cyclized, non-fluorescent protein that becomes fluorescent upon caspase cleavage [3]. | Enables real-time, single-cell monitoring of caspase activity in live cells. |
| Flow Cytometry with FLICA | Uses fluorescently labeled caspase inhibitors that bind to active enzymes in fixed/permeabilized cells. | Quantifies the percentage of cells with active caspases in a heterogeneous population. |
When problems arise, a step-by-step approach is most effective:
I hope this structured guide helps you pinpoint the issues in your experiments. The lack of literature specifically on this compound assay troubleshooting means a systematic, hypothesis-driven approach is essential.
STAT3 nuclear translocation is a dynamic process regulated by post-translational modifications (PTMs) and specific cellular signals. Understanding these mechanisms is crucial for designing a robust assay.
Here are established methodologies you can adapt to measure the effect of Atiprimod on STAT3 localization.
This is a direct method to visualize STAT3's movement from the cytoplasm to the nucleus.
While immunofluorescence shows STAT3's location, ChIP confirms its functional binding to DNA targets, a critical downstream event following translocation.
Key Considerations for ChIP [8] [9]:
The following diagram illustrates the logical workflow for determining which experimental path to take based on your research question.
Here are some common problems and solutions, summarized from the technical literature.
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Weak or No Signal in IF | Inefficient translocation or antibody issue. | Include a positive control (e.g., IL-6, LIF). Use LMB to block export and amplify nuclear signal [5]. |
| High Background in IF | Non-specific antibody binding. | Optimize antibody concentration; include a no-primary-antibody control; ensure thorough washing [5]. |
| Low ChIP Signal/Enrichment | Chromatin is under-fragmented or over-fragmented. | Critical: Optimize fragmentation conditions. Run agarose gel to verify DNA size is 200-1000 bp [8] [9]. |
| High Background in ChIP | Non-specific antibody binding or insufficient washing. | Use a high-quality, validated STAT3 antibody. Include a matched IgG control. Increase wash stringency [8]. |
| STAT3 Not Translocating | Drug is ineffective, or pathway is not active. | Verify cell line responsiveness with a cytokine positive control (IL-6, LIF). Check STAT3 expression levels (Western blot) [7]. |
I hope this technical foundation helps you build a robust experimental plan for evaluating this compound. The principles of STAT3 biology and these standard assays provide a solid starting point.
This compound is a small molecule inhibitor identified for its potent activity against Janus Kinase 2 (JAK2) and JAK3, showing significant anti-proliferative and pro-apoptotic effects in hematologic malignancies [1] [2].
For easy comparison, the quantitative data from key studies is summarized in the table below.
| Cell Line / Model | Genetic Background | IC₅₀ (μM) | Key Observed Effects |
|---|---|---|---|
| FDCP-EpoR [2] | JAK2V617F Mutant | 0.42 | Inhibition of p-JAK2, p-STAT3, p-STAT5, p-AKT; induction of apoptosis |
| SET-2 [2] | JAK2V617F Mutant | 0.53 | Inhibition of p-JAK2, p-STAT3, p-STAT5, p-AKT; induction of apoptosis |
| FDCP-EpoR [2] | JAK2 Wild-Type | 0.69 | Inhibition of JAK-STAT signaling |
| CMK [2] | JAK3 Mutant (A572V) | 0.79 | Inhibition of proliferation |
| Primary AML Marrow Cells [1] | Mixed/Not Specified | Not Reported | Significant inhibition of clonogenic growth |
| Primary PV Progenitors [2] | JAK2V617F Positive | Not Reported (p=0.001 vs normal) | Selective inhibition of proliferation, reduced mutant allele burden |
| Normal Hematopoietic Progenitors [1] [2] | Normal | Not Significantly Affected | Minimal impact on growth, indicating a selective therapeutic window |
Cell Growth Inhibition Assay (MTS) [2]
Analysis of Apoptosis by Western Blot [1] [2]
JAK-STAT Phosphorylation Analysis [2]
Does this compound selectively target mutant JAK2? Yes. This compound is more efficacious against cells carrying the JAK2V617F mutation (IC₅₀ of 0.42 µM) compared to wild-type JAK2 cells (IC₅₀ of 0.69 µM) and shows greater potency against hematopoietic progenitors from polycythemia vera patients than against those from healthy individuals [2].
What is the evidence that this compound induces apoptosis? Treatment leads to classic markers of apoptosis, including cleavage of caspase-3 and its substrate PARP, disruption of mitochondrial membrane potential, and modulation of apoptosis regulators like increased XIAP turnover and downregulation of BCL-2 [1] [2].
How does this compound affect the JAK-STAT signaling pathway? this compound blocks the phosphorylation and activation of JAK2 and downstream signal transducers STAT3 and STAT5. It also reduces total JAK2 protein levels without affecting its gene expression, suggesting a post-translational mechanism [1] [2].
Is this compound effective in primary patient cells? Yes. It significantly inhibits clonogenic growth of primary acute myeloid leukemia (AML) marrow cells and reduces the mutant JAK2V617F allele burden in single microaspirated BFU-E and CFU-GM colonies from PV patients, while sparing normal hematopoietic progenitors [1] [2].
Problem: Low or inconsistent IC₅₀ values in proliferation assays.
Problem: Weak or no signal in Western Blots for phosphorylation targets.
Problem: High background in apoptosis assays.
The following diagram illustrates how this compound inhibits the constitutive activation of the JAK-STAT pathway in mutant cells, leading to anti-proliferative and pro-apoptotic outcomes.
Atiprimod is an azaspirane compound investigated for its anti-cancer properties. Its known biological effects directly impact the cellular processes that colorimetric viability assays rely upon [1] [2] [3].
The table below summarizes its key mechanisms and the resulting interference.
| Mechanism of Action | Observed Experimental Outcome | Potential Assay Interference |
|---|---|---|
| Inhibition of STAT3 phosphorylation; blocks IL-6 signaling pathway [1] [2] [3]. | Reduced cell proliferation & induced apoptosis in multiple myeloma cells [1] [2] [3]. | Alters baseline metabolic activity, confounding assay results. |
| Induction of Endoplasmic Reticulum (ER) Stress; activates PERK/eIF2α/ATF4/CHOP axis [4]. | Triggered apoptotic cell death in breast cancer cells [4]. | Affects mitochondrial function and enzyme activity. |
| Downregulation of anti-apoptotic proteins (Bcl-2, Bcl-XL, Mcl-1) [1] [2] [3]. | Promoted caspase-3 activation and apoptosis [1] [2] [3]. | Reduces signal in assays measuring metabolic activity. |
| Cell cycle arrest at G0/G1 phase [1] [2] [3]. | Suppressed proliferation of myeloma cells and primary patient samples [1] [2] [3]. | Leads to lower tetrazolium reduction, independent of direct cytotoxicity. |
This mechanistic clash is a classic example of how a test compound's biology can interfere with an assay's biochemical detection method. The following diagram illustrates how this compound's action on cancer cells creates this conflict.
Given the interference, confirming cytotoxicity requires a multi-faceted approach that goes beyond a single viability assay.
Q: My WST-1 assay shows reduced signal with this compound treatment. Does this confirm it is cytotoxic?
Q: What are the best alternative methods to confirm apoptosis?
To robustly characterize this compound's effects, you should follow a verification workflow that uses multiple complementary techniques, as illustrated below.
No single assay is perfect. The table below compares common methods to help you choose the right one for your experiment with this compound.
| Assay | Principle | Key Advantages | Key Disadvantages for this compound Studies |
|---|---|---|---|
| WST-1 | Tetrazolium salt reduced to water-soluble formazan by cellular dehydrogenases [5]. | One-step procedure; no solubilization required; non-radioactive [5]. | Susceptible to interference from compounds that affect metabolic activity or dehydrogenase levels [5]. |
| MTT | Tetrazolium salt reduced to insoluble formazan crystals [6]. | Widely used and cited; inexpensive [6]. | Requires solubilization step; insoluble crystals can be problematic; more prone to interference [6]. |
| CCK-8 | Uses WST-8, reduced to water-soluble formazan [7]. Highly sensitive [7]. | One-step procedure; highly water-soluble; more sensitive than MTT; low toxicity allows cells to be reused [7]. | Still measures metabolic activity, so subject to the same mechanistic interference as WST-1. |
| ATP Assay | Measures ATP levels using luciferase luminescence [8]. | Highly sensitive; correlates with viable cell number; better for 3D cultures [8]. | More expensive; requires a luminescence reader [8]. |
| Dye Exclusion (e.g., Trypan Blue) | Distinguishes live/dead cells based on membrane integrity [6]. | Simple, direct, and inexpensive. | Less sensitive; cannot detect early apoptosis; manual counting can be subjective and low-throughput [6]. |
Based on the available research, here are the core strategies for your work with this compound:
The Core Concept: The cellular response to this compound is dose-dependent. Lower doses primarily induce pro-survival autophagy, while higher doses trigger apoptotic cell death [1] [2].
The table below summarizes the distinct cellular responses based on treatment concentration:
| Parameter | Low-Dose this compound (e.g., 1 µM) | High-Dose this compound (e.g., >1 µM) |
|---|---|---|
| Primary Cell Fate | Survival mechanism via Autophagy | Caspase-dependent Apoptosis |
| Key Molecular Markers | ↑ ATG5, ATG12, Beclin-1, LC3-II conversion, autophagy vacuoles [1] | ↑ Cleaved Caspases, CHOP, Bcl-2 modulation, PARP cleavage [1] [3] |
| ER Stress Response | Mild ER stress (BiP, p-PERK upregulation, Ca²⁺ release) [1] | Intense, sustained ER stress (PERK/eIF2α/ATF4/CHOP axis) [1] |
| STAT3 Signaling | Initial inhibition [1] | Strong suppression; STAT3 overexpression sensitizes cells to death [1] [3] |
| ROS Involvement | - | Significant generation; blocked by N-acetylcysteine [1] |
Answer: Monitor established markers for autophagy initiation and progression.
Answer: Look for hallmark events in the caspase-dependent apoptosis pathway.
Answer: Consider these troubleshooting steps:
The following diagram illustrates the core signaling pathways involved in this compound's dose-dependent effects, integrating key molecular markers and their interactions:
The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values of Atiprimod from key growth inhibition assays, which measure the drug concentration needed to reduce cell proliferation by 50% [1].
| Cell Line / Sample | Description / Genotype | IC₅₀ (μM) | Key Findings |
|---|---|---|---|
| FDCP-EpoR JAK2V617F [1] | Mouse hematopoietic cells with mutant human JAK2 | 0.42 μM | More efficaciously inhibited than wild-type counterparts. |
| SET-2 [1] | Human acute megakaryoblastic leukemia cells with JAK2V617F | 0.53 μM | High potency; inhibition linked to apoptosis and reduced phosphorylation of JAK2/STAT. |
| FDCP-EpoR JAK2WT [1] | Mouse hematopoietic cells with wild-type human JAK2 | 0.69 μM | Less sensitive to this compound than the JAK2V617F mutant line. |
| CMK [1] | Human acute megakaryocytic leukemia with mutated JAK3 (A572V) | 0.79 μM | Inhibited by this compound, indicating the drug also targets JAK3-dependent pathways. |
| Primary PV Progenitors [1] | Peripheral blood hematopoietic progenitors from JAK2V617F-positive Polycythemia Vera patients | Not specified (see findings) | Significant inhibition of proliferation compared to normal progenitors (p=0.001); decreased JAK2V617F allele burden in colonies. |
To interpret the data accurately, it's important to understand the methodologies used in these experiments.
The experiments also investigated how this compound exerts its effects, revealing its action on specific signaling pathways.
The following diagram illustrates the proposed mechanism by which this compound inhibits the constitutive signaling driven by the JAK2V617F mutation, leading to reduced cell proliferation and induced apoptosis.
The experimental evidence for this mechanism includes [1]:
The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values of Atiprimod from key preclinical studies, which measure its potency in halting cell proliferation.
| Cell Line / Primary Cells | Disease Model | Genetic Feature | Reported IC₅₀ (μM) | Source Study |
|---|---|---|---|---|
| FDCP-EpoR (Mouse) | Myeloproliferative Neoplasm (MPN) | JAK2V617F Mutant | 0.42 | [1] [2] |
| SET-2 (Human) | Acute Megakaryoblastic Leukemia | JAK2V617F Mutant | 0.53 | [1] [2] |
| FDCP-EpoR (Mouse) | Myeloproliferative Neoplasm (MPN) | JAK2 Wild-Type | 0.69 | [1] [2] |
| CMK (Human) | Acute Megakaryocytic Leukemia | JAK3 Mutant (A572V) | 0.79 | [1] [2] |
| U266-B1 (Human) | Multiple Myeloma | Not Specified | ~2.0 (after 72h) | [3] |
| MM.1 (Human) | Multiple Myeloma | Not Specified | ~1.8 (after 72h) | [3] |
| Primary PV Cells (Human) | Polycythemia Vera (PV) | JAK2V617F Positive | Significant inhibition vs. normal cells (p=0.001) | [1] [2] |
To ensure the reproducibility of the data, here are the methodologies from the cited key experiments.
Cell Culture and Growth Inhibition Assay [1] [2]
Analysis of Apoptosis and Signaling [1] [3]
This compound is a small molecule inhibitor that primarily targets the JAK-STAT signaling pathway, which is constitutively active in many hematologic cancers. The diagram below illustrates its mechanism of action.
The key mechanistic insights from preclinical studies are:
The table below summarizes how Atiprimod's apoptosis induction differs from conventional chemotherapy.
| Feature | This compound | Conventional Chemotherapy |
|---|---|---|
| Primary Induction Pathway | Intrinsic (Mitochondrial) pathway; also can involve caspase-independent AIF pathway [1] [2] | Varies by agent; can trigger both Intrinsic and Extrinsic pathways [3] [4] |
| Key Molecular Targets | Blocks STAT3 phosphorylation; downregulates Bcl-2, Bcl-XL, Mcl-1; activates JNK; upregulates Bax/Bad; induces AIF release [5] [6] [2] | Targets include DNA/RNA (e.g., Alkylators, Antimetabolites), microtubules (e.g., Taxanes), topoisomerases [7] |
| Caspase Dependence | Can induce apoptosis via both caspase-dependent (activation of caspase-9 & -3) and caspase-independent (AIF) pathways [1] [2] | Primarily caspase-dependent [3] |
| Effect on Signaling Pathways | Inhibits pro-survival IL-6/STAT3 signaling pathway [5] [6] | Can activate NF-κB and other pro-survival signals, potentially leading to resistance [3] |
| Selectivity for Cancer Cells | Demonstrates selective cytotoxicity against activated over resting immune cells; inhibits malignant but not normal B and T cells in vitro [1] | Generally high cytotoxicity against rapidly dividing cells, both cancerous and healthy (e.g., bone marrow, gut mucosa) |
To evaluate this compound's apoptosis-inducing effects, researchers used several standard methodologies:
The diagram below illustrates the two primary apoptosis pathways induced by this compound, integrating key molecular events from the experimental data.
The table below provides a detailed comparison of Atiprimod and Anti-VEGF agents based on the search results.
| Feature | This compound | Anti-VEGF Agents |
|---|---|---|
| Drug Class | Azaspirane (cationic amphiphilic drug) [1] | Monoclonal antibodies (e.g., Bevacizumab) or VEGF-receptor "trap" molecules (e.g., Aflibercept) [2] [3] |
| Primary Molecular Target | Not fully specified; effects include inhibition of IL-6 and VEGF secretion, and inhibition of STAT3 and NF-κB phosphorylation [1] [4] [5] | Directly targets VEGF-A ligand or its receptors (VEGFR) [3] |
| Mechanism of Action | - Anti-proliferative & Pro-apoptotic: Inhibits cancer cell proliferation and induces caspase-mediated apoptosis [1] [5].
For researcher reference, here are the experimental methodologies behind the key findings for this compound.
The diagrams below illustrate the distinct mechanisms of action for this compound and Anti-VEGF agents.
The experimental data reveals a fundamental difference between these two approaches:
| Cancer Type | Experimental Model | Key Cytotoxicity Findings | Reported Effect on Normal Cells |
|---|
| Multiple Myeloma | Cell lines (U266-B1, OCI-MY5, MM-1, MM-1R); Primary patient cells [1] | - Dose-dependent proliferation inhibition (IC₅₀ ~1-4 μM) [1].
n/s: Not specified in the provided search results.
The cytotoxic effect of this compound is linked to its ability to disrupt specific cellular signaling pathways that are crucial for cancer cell survival and proliferation.
The diagram below summarizes the primary molecular mechanisms by which this compound exerts its anti-cancer effects.
The key findings on this compound are supported by standard in vitro and in vivo experimental methodologies.
The collective evidence positions this compound as a promising agent for targeting hematological cancers. Its selectivity appears to stem from the disruption of the JAK-STAT pathway, which is often constitutively active in these malignancies, making cancer cells more vulnerable than normal cells [1] [2]. The finding of lower cytotoxicity in normal lymphocytes is a strong positive indicator [3].
For further research, it would be valuable to:
Evidence suggests Atiprimod inhibits multiple signaling pathways crucial for cancer cell survival and proliferation.
| Key Pathway/Component | Observed Effect of this compound | Experimental Context (Cell Lines/Models) |
|---|---|---|
| JAK2/STAT3 Signaling | Inhibits phosphorylation of JAK2 and STAT3; reduces downstream signaling [1] [2]. | Murine FDCP-EpoR cells; human SET-2 cells (acute megakaryoblastic leukemia); human multiple myeloma cells [1] [2]. |
| JAK3 Signaling | Inhibits proliferation of cells with mutated JAK3 [1]. | Human CMK cells (acute megakaryocytic leukemia) [1]. |
| Pro-apoptotic Effects | Induces mitochondrial membrane potential changes, increases caspase-3 activity, and causes PARP cleavage [1]. | FDCP-EpoR JAK2V617F and SET-2 cells [1]. |
| Anti-apoptotic Protein Regulation | Increases turnover of XIAP and inhibits BCL-2 [1]. | FDCP-EpoR JAK2V617F and SET-2 cells [1]. |
| NF-κB Signaling | Suppresses constitutive activation of NF-κB, leading to apoptosis [2]. | Human multiple myeloma cells [2]. |
The diagram below illustrates how these mechanisms converge to promote cancer cell death.
The following table details experimental findings and methodologies from foundational studies.
| Cancer Type / Model | Key Experimental Findings | Reported Metrics (IC₅₀ / Efficacy) |
|---|---|---|
| Myeloproliferative Neoplasms (MPNs) [1] | More efficacious inhibition of JAK2V617F-positive cell proliferation vs. wild-type; reduced JAK2V617F allele burden in primary human progenitors. | IC₅₀: 0.42 µM (FDCP-EpoR JAK2V617F), 0.69 µM (FDCP-EpoR JAK2WT), 0.53 µM (SET-2), 0.79 µM (CMK) [1]. |
| Multiple Myeloma [2] | Blocked constitutive STAT3 phosphorylation, suppressed NF-κB activation, and induced apoptosis. | Induced apoptosis in human multiple myeloma cell lines; suppressed tumor growth in mouse models [2]. |
| Neuroendocrine Carcinoma [3] | Listed as the subject of a Phase II clinical trial for advanced carcinoid cancer. | Primary objective: Evaluate efficacy in patients with metastatic/unresectable disease progressive despite octreotide therapy [3]. |
The search results provide detailed methodologies from key preclinical studies [1]:
Atiprimod is an azaspirane compound that functions as a potent JAK2 inhibitor. Its primary mechanism involves inhibiting the phosphorylation of JAK2 and its downstream signaling molecules, STAT3 and STAT5. This leads to the downregulation of anti-apoptotic proteins and induces apoptosis (programmed cell death) in malignant cells [1] [2].
The table below summarizes key experimental findings on this compound's activity:
| Aspect | Experimental Findings |
|---|---|
| Key Molecular Action | Inhibits phosphorylation of JAK2, STAT3, and STAT5; downregulates Bcl-2, Bcl-XL, and Mcl-1; induces caspase-3 activation [1] [2]. |
| In Vitro Efficacy | Induces marked growth inhibition and apoptosis in human (SET2) and mouse (JAK2V617F-positive) cell lines, as well as in primary blood or bone marrow mononuclear cells from patients with polycythemia vera (PV) [1]. |
| Stromal Protection | The anti-leukemic effect of this compound is attenuated when JAK2V617F-positive cells are co-cultured with human marrow stromal cell lines (HS5, NK.tert). This protective effect is mediated by stromal-secreted humoral factors like IL-6, FGF, and CXCL10/IP-10 [1]. |
| Overcoming Resistance | The use of anti-IL-6, -FGF, or -CXCL10/IP-10 neutralizing antibodies ablated the protective effect of stromal cells and restored this compound-induced apoptosis [1]. |
To help you evaluate the quality of the data, here are the methodologies from the central co-culture study that demonstrated the stromal protection effect [1].
The following diagram illustrates how the bone marrow stroma can create a protective niche for cancer cells, leading to reduced efficacy of this compound, a mechanism that is crucial for understanding drug resistance in therapeutic development.
While specific data for this compound is lacking, clinical trials for the JAK1/JAK2 inhibitor Ruxolitinib have measured its effect on JAK2 p.V617F allele burden in patients with Polycythemia Vera (PV), providing a benchmark for what clinical efficacy looks like [3].
The data below shows the mean percentage change from baseline in allele burden over time in patients treated with Ruxolitinib.
| Time Point | Ruxolitinib-Randomized Group | Ruxolitinib Crossover Group |
|---|---|---|
| Week 32 | –12.2% | Data not available at this timepoint |
| Week 80 | –22.0% | –6.7% (48 weeks after crossover) |
| Week 112 | –34.7% | Data not available |
| Up to Week 208 | –12.2% to –40.0% | –6.3% to –17.8% |
The table below summarizes the available information on Atiprimod's safety, mechanism of action, and clinical status based on preclinical studies and a Phase I clinical trial.
| Profile Aspect | Details and Findings |
|---|---|
| Overall Safety & Toleration | Well tolerated in Phase I trial for advanced cancer; dose-dependent and reversible increases in liver enzymes (AST/ALT) were the main safety findings [1]. |
| Clinical Trial Status | Phase I/IIa for relapsed/refractory multiple myeloma (completed enrollment); Phase I for advanced cancer (suspended as of 2012) [1] [2]. |
| Mechanism of Action | Inhibits IL-6-induced STAT3 phosphorylation, downregulates anti-apoptotic proteins (Bcl-2, Bcl-XL, Mcl-1), induces caspase-3-mediated apoptosis, and causes G0/G1 cell cycle arrest [3] [4]. |
| Dosing & Schedule | Phase I trial used oral daily dosing for 14 days, followed by 14 days off (28-day cycle). Doses ranged from 60 mg/day to a maximum of 360 mg/day [1]. |
For research purposes, here is a deeper look into the key experiments that defined this compound's biological activity.
The diagram below illustrates how this compound affects key cellular pathways in multiple myeloma cells, based on the reported experimental data.
The experimental process for investigating this compound's effects is outlined in the workflow below.
The table below summarizes the key mechanisms of Atiprimod identified in pre-clinical studies and the potential advantages they confer.
| Mechanism of Action | Experimental Evidence / Targeted Pathway | Proposed Advantage / Outcome |
|---|---|---|
| JAK-STAT Signaling Inhibition | Blocks phosphorylation of STAT3 and STAT5; inhibits IL-6-induced signaling [1] [2] [3]. | Overcomes key proliferative and survival signals in cancer cells (e.g., multiple myeloma, AML) [1] [2]. |
| Anti-apoptotic Protein Downregulation | Downregulates Bcl-2, Bcl-XL, and Mcl-1 [1] [3]. | Lowers the threshold for apoptosis, promoting programmed cell death [1]. |
| Induction of Apoptosis | Activates caspase-3 and subsequent cleavage of PARP [1] [2]. | Directly triggers cancer cell death via the classical apoptotic pathway [1] [2]. |
| Cytokine Secretion Inhibition | Inhibits secretion of IL-6 and VEGF [4]. | Anti-angiogenic effect and disruption of tumor-microenvironment interactions [4]. |
| Cell Cycle Arrest | Blocks cells in the G0/G1 phase [1] [3]. | Halts cancer cell proliferation [1]. |
| Oral Bioavailability | Orally bio-available small molecule [4]. | Convenient administration compared to intravenous drugs, potentially improving patient compliance [4]. |
The following tables detail key experimental findings and the methodologies used to obtain them.
| Cancer Type | Cell Line / Patient Samples | Key Findings | Experimental Assay |
|---|---|---|---|
| Multiple Myeloma (MM) | U266-B1, OCI-MY5, MM-1, MM-1R cell lines; Marrow cells from 5 newly diagnosed MM patients [1] [3]. | Time- and dose-dependent inhibition of proliferation; suppression of colony-forming cell growth [1] [3]. | Cell proliferation assays; Myeloma clonogenic assay [1] [3]. |
| Acute Myeloid Leukemia (AML) | AML cell lines (e.g., HEL, SET-2); Fresh marrow cells from AML patients [2] [5]. | Inhibition of clonogenic growth; induced apoptosis; did not significantly affect normal hematopoietic progenitors [2]. | Clonogenic growth assay; Apoptosis analysis (Caspase-3/PARP cleavage) [2]. |
| Mechanism Investigated | Target/Molecule Analyzed | Key Result | Experimental Technique |
|---|---|---|---|
| JAK-STAT Pathway Inhibition | Phospho-STAT3, Phospho-STAT5, Jak2 protein levels | Decreased phosphorylation of STAT3/5; reduced Jak2 protein (without affecting gene expression) [1] [2]. | Western immunoblotting [1] [3]. |
| Apoptosis Induction | Caspase-3, PARP (cleaved forms) | Presence of cleaved, activated caspase-3 and its substrate PARP [1] [2]. | Western immunoblotting [1] [3]. |
| Anti-apoptotic Protein Modulation | Bcl-2, Bcl-XL, Mcl-1 | Downregulation of protein levels [1] [3]. | Western immunoblotting [1] [3]. |
| Cell Cycle Analysis | DNA content | Accumulation of cells in the G0/G1 phase, reduction in S phase [1] [3]. | Flow cytometry [1] [3]. |
| Transcription Factor Activation | NF-κB | No significant effect on NF-κB activation found in U266-B1 cells [1] [3]. | Electrophoretic mobility shift assay (EMSA) [1] [3]. |
The following diagram illustrates the proposed molecular mechanism of this compound, synthesized from the described experimental findings.
The signaling diagram synthesizes key findings from multiple studies. The core of this compound's action appears to be the disruption of the JAK-STAT pathway, a critical signaling axis for cancer cell survival and proliferation, particularly in hematologic malignancies [1] [2]. By inhibiting this pathway, this compound simultaneously dampens proliferative signals and reduces levels of anti-apoptotic proteins like Bcl-2 and Mcl-1 [1] [3]. This dual action likely primes the cancer cells for death, which is then executed via the activation of caspase-3 and the cleavage of PARP, hallmarks of the classical apoptosis pathway [1] [2]. Its oral bioavailability is a significant practical advantage noted in its development profile [4].